4-bromo-1-(2-methoxyethyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(2-methoxyethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIMZWZHTDHXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281813 | |
| Record name | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-49-9 | |
| Record name | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(2-methoxyethyl)-1H-pyrazole | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole from 4-bromopyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 4-bromopyrazole. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant data presentation to aid in the successful execution of this chemical transformation.
Introduction
Substituted pyrazoles are a cornerstone of modern drug discovery, appearing in a wide array of therapeutic agents.[1] The functionalization of the pyrazole ring, particularly at the N1 position, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The target molecule, this compound, incorporates a bromine atom, which serves as a versatile handle for further chemical modifications such as cross-coupling reactions, and a 2-methoxyethyl group at the N1 position, which can enhance solubility and metabolic stability.[2][3]
The synthesis described herein proceeds via a standard N-alkylation reaction, a fundamental transformation in heterocyclic chemistry.[4] This guide will focus on a robust and widely applicable base-mediated alkylation protocol.
Reaction Scheme and Mechanism
The core transformation is the N-alkylation of 4-bromopyrazole with a suitable 2-methoxyethyl halide. The reaction proceeds via the deprotonation of the pyrazole nitrogen by a base, creating a pyrazolate anion. This nucleophilic anion then attacks the electrophilic carbon of the 2-methoxyethyl halide in a substitution reaction (typically SN2) to form the desired product.
General Reaction:
Where X is a leaving group, typically Br or Cl.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromopyrazole | ≥98% | Commercially Available | [5][6][7] |
| 1-Bromo-2-methoxyethane | ≥97% | Commercially Available | |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | |
| Acetone | Anhydrous | Commercially Available | |
| Dichloromethane (CH2Cl2) | ACS Grade | Commercially Available | |
| Saturated aq. NH4Cl | - | Prepared in-house | |
| Brine (Saturated aq. NaCl) | - | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO4) | - | Commercially Available |
3.2. Procedure
-
To a solution of 4-bromopyrazole (1.0 eq.) in acetone (0.5 M), add a 20% aqueous solution of sodium hydroxide (1.5 eq.) with stirring at room temperature.[4]
-
To this mixture, add 1-bromo-2-methoxyethane (1.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl).[4]
-
Extract the mixture with dichloromethane (3 x volume of the aqueous layer).[4]
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO4).[4]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Data Presentation
Table 1: Summary of Reactants and Expected Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| 4-Bromopyrazole | C3H3BrN2 | 146.97 | Starting Material | 1.0 |
| 1-Bromo-2-methoxyethane | C3H7BrO | 138.99 | Alkylating Agent | 1.2 |
| Sodium Hydroxide | NaOH | 40.00 | Base | 1.5 |
| This compound | C6H9BrN2O | 205.05 | Product | - |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Solvent | Acetone |
| Base | 20% aq. NaOH |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Expected Yield | 70-90% (based on analogous reactions) |
| Expected Purity | >95% after chromatography |
Mandatory Visualizations
The following diagrams illustrate the key aspects of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the N-alkylation of 4-bromopyrazole.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure of the product. The presence of signals corresponding to the 2-methoxyethyl group and the pyrazole ring protons, along with the disappearance of the N-H proton signal from the starting material, will be indicative of a successful reaction.
-
Mass Spectrometry (MS): The molecular weight of the product can be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Infrared (IR) Spectroscopy: The IR spectrum can provide information about the functional groups present in the molecule.
Conclusion
This guide provides a comprehensive and practical framework for the synthesis of this compound from 4-bromopyrazole. The described N-alkylation protocol is robust and relies on readily available starting materials and standard laboratory techniques. This molecule serves as a valuable intermediate for the development of novel compounds in the pharmaceutical and materials science sectors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scielo.org.mx [scielo.org.mx]
- 3. 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-1H-pyrazole, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 4-Bromo-1H-pyrazole, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
An In-depth Technical Guide on the Physicochemical Properties of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates predicted and experimental data, details standard experimental protocols for property determination, and visualizes a key synthetic pathway.
Compound Identification and Structure
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this specific molecule, the ring is substituted with a bromine atom at the 4-position and a 2-methoxyethyl group at the 1-position nitrogen.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 847818-49-9[1][2][3][4][5] |
| Molecular Formula | C₆H₉BrN₂O[1][3][6] |
| Molecular Weight | 205.05 g/mol [1][3] |
| Canonical SMILES | COCCN1C=C(C=N1)Br[7] |
| InChI Key | SJIMZWZHTDHXRI-UHFFFAOYSA-N[1][6] |
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound. It is important to note that much of the publicly available data for this specific compound is predicted through computational models.
| Property | Value | Source |
| Physical Form | Oil; Colorless to Yellow Liquid or Semi-Solid/Solid | [1][2] |
| Boiling Point | 253.3 ± 20.0 °C (Predicted) | [2] |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| LogP (XlogP) | 0.7 (Predicted) | [7] |
| Storage Conditions | Sealed in dry, inert atmosphere, room temperature | [1][2] |
Synthesis Pathway
This compound can be synthesized via the N-alkylation of 4-bromopyrazole with 1-bromo-2-methoxyethane[8]. This reaction is a common method for functionalizing the nitrogen atom of the pyrazole ring.
Caption: Synthesis of the target compound via N-alkylation.
Experimental Protocols
The following sections detail standardized experimental procedures for determining key physicochemical properties. While these are general protocols, they are directly applicable to a compound like this compound.
The melting point is a fundamental property for assessing the purity of a solid compound. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C[9].
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 1-2 mm[10][11].
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb[9][10]. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an automated melting point apparatus (e.g., Mel-Temp)[9].
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point[9]. Constant stirring of the heating bath is crucial for uniform temperature distribution[10].
-
Observation and Measurement: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. The procedure should be repeated with a fresh sample to ensure accuracy.
LogP is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic behavior. The shake-flask method is considered the gold standard for its experimental determination[12].
-
Solvent Preparation: High-purity n-octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by a separation phase.
-
Sample Preparation: A known amount of the test compound is dissolved in either the pre-saturated n-octanol or water to create a stock solution. The initial concentration should be chosen to ensure it is detectable in both phases after partitioning.
-
Partitioning: A precise volume of the stock solution is added to a separation funnel or vial containing a known volume of the other pre-saturated solvent. The mixture is then agitated (shaken) at a constant temperature until equilibrium is reached (typically for several hours)[12][13].
-
Phase Separation: The mixture is allowed to stand undisturbed until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
Concentration Analysis: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as HPLC with UV detection or LC-MS[13].
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
-
Reporting: The result is expressed as its base-10 logarithm (LogP)[14]. The experiment should be performed in triplicate.
Aqueous solubility is a crucial parameter affecting a drug's absorption and distribution. The thermodynamic solubility can be determined using the shake-flask method, which measures the equilibrium concentration of a compound in an aqueous buffer[15][16].
-
System Preparation: A buffered aqueous solution of a specific pH (e.g., pH 7.4 for physiological relevance) is prepared.
-
Equilibration: An excess amount of the solid compound is added to a vial containing the aqueous buffer. This ensures that a saturated solution is formed.
-
Incubation: The vial is sealed and agitated in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[16][17].
-
Phase Separation: After incubation, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter[15][16].
-
Quantification: The concentration of the compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method like HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is used for accurate quantification[16][17].
-
Reporting: The solubility is reported in units such as mg/mL or µM. The pH and temperature of the experiment must always be specified[18].
References
- 1. This compound | 847818-49-9 [sigmaaldrich.com]
- 2. This compound | 847818-49-9 [amp.chemicalbook.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. This compound | 847818-49-9 [chemicalbook.com]
- 5. This compound, CasNo.847818-49-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - this compound (C6H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 16. Aqueous Solubility Assay | Bienta [bienta.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-depth Technical Guide to 4-bromo-1-(2-methoxyethyl)-1H-pyrazole (CAS: 847818-49-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores the broader context of the biological activities and therapeutic applications of the pyrazole scaffold. While specific biological data for this particular compound is not extensively available in public literature, its structural features suggest its utility as a key intermediate in the synthesis of novel bioactive molecules. This guide aims to serve as a foundational resource for researchers utilizing this compound in their scientific endeavors.
Chemical and Physical Properties
This compound is a substituted pyrazole with a bromine atom at the 4-position and a 2-methoxyethyl group attached to the 1-position of the pyrazole ring. These structural features, particularly the reactive bromine atom, make it a versatile intermediate for further chemical modifications, such as cross-coupling reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 847818-49-9 | [2] |
| Molecular Formula | C₆H₉BrN₂O | [2] |
| Molecular Weight | 205.05 g/mol | N/A |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | N/A |
| Boiling Point | 253.3±20.0 °C (Predicted) | N/A |
| Density | 1.52±0.1 g/cm³ (Predicted) | N/A |
| Solubility | DMSO (Slightly), Methanol (Slightly) | N/A |
| Storage | Keep in dark place, Inert atmosphere, Room Temperature | N/A |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been described in Chinese patent CN108863936A. The synthesis involves the N-alkylation of 4-bromopyrazole with 2-bromoethyl methyl ether.
Experimental Protocol
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the target compound.
Materials:
-
4-bromopyrazole (14.7 g, 0.1 mol)
-
2-bromoethyl methyl ether (13.9 g, 0.1 mol)
-
Tetrabutylammonium bromide (TBAB) (2.6 g, 0.008 mol)
-
Sodium hydroxide (NaOH) (8.8 g, 0.22 mol)
-
Dimethyl sulfoxide (DMSO) (8 ml)
-
Water (20 ml)
-
Dichloromethane
Procedure:
-
In a suitable reaction vessel, dissolve 4-bromopyrazole (14.7 g, 0.1 mol), 2-bromoethyl methyl ether (13.9 g, 0.1 mol), and tetrabutylammonium bromide (2.6 g, 0.008 mol) in dimethyl sulfoxide (8 ml) at room temperature.
-
Prepare a sodium hydroxide solution by dissolving 8.8 g (0.22 mol) of NaOH in 20 ml of water.
-
Add the sodium hydroxide solution to the reaction mixture. The reaction is exothermic.
-
After the addition is complete, stir the mixture at room temperature overnight.
-
Dilute the reaction mixture with water.
-
Extract the product with dichloromethane.
-
Dry the organic layer, concentrate it, and distill under reduced pressure to obtain the final product.
Yield: 19.1 g (93%)
Reactivity and Potential Applications in Synthesis
The bromine atom at the C4 position of the pyrazole ring is a key functional group that allows for a variety of subsequent chemical transformations. This position is known to be reactive towards electrophilic substitution.[3] More importantly, the bromo-substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[4][5] These reactions are fundamental in medicinal chemistry for the construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.
Caption: Potential cross-coupling reactions for derivatization.
The ability to introduce a wide range of substituents at the 4-position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The methoxyethyl group at the N1 position can also influence the compound's solubility and pharmacokinetic properties.
Biological Context of Pyrazole Derivatives
-
Anti-inflammatory: Celecoxib, a selective COX-2 inhibitor, is a prominent example.[6]
-
Anticancer: Pyrazole derivatives have been shown to target various kinases involved in cancer progression.[8]
-
Antimicrobial and Antifungal: The pyrazole nucleus is present in several agents with activity against bacteria and fungi.
-
Central Nervous System (CNS) Activity: Compounds with pyrazole cores have been investigated for their potential as antipsychotics and for treating neurodegenerative diseases.[9]
The biological activity of pyrazole derivatives is often attributed to their ability to act as bioisosteres for other aromatic rings and to participate in hydrogen bonding and other non-covalent interactions with biological targets.[7] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating binding to enzyme active sites and receptors.[7]
Caption: Overview of pyrazole scaffold's biological relevance.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel pharmaceuticals and functional materials. Its straightforward synthesis and the reactivity of the C-Br bond make it an attractive starting material for creating diverse libraries of pyrazole derivatives. While direct biological data for this specific compound is currently limited, the extensive and well-documented biological activities of the pyrazole class of compounds strongly suggest its utility in drug discovery programs. This technical guide provides a solid foundation of its chemical properties, synthesis, and potential applications to aid researchers in leveraging this versatile molecule for their scientific objectives. Further research into the specific biological profile of this compound and its derivatives is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 847818-49-9 [chemicalbook.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for the heterocyclic compound 4-bromo-1-(2-methoxyethyl)-1H-pyrazole. This molecule, identified by the CAS number 847818-49-9, possesses a pyrazole core functionalized with a bromine atom and a methoxyethyl group, making it a potential building block in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines general synthetic strategies and characterization techniques applicable to this class of compounds.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 847818-49-9 | [1] |
| Molecular Formula | C₆H₉BrN₂O | [2] |
| Molecular Weight | 205.06 g/mol | [3] |
| Predicted XlogP | 0.7 | [2] |
Spectroscopic Data (Predicted and Analog-Based)
Mass Spectrometry
Predicted mass spectral data for the protonated molecule [M+H]⁺ is available.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 204.99710 |
| [M+Na]⁺ | 226.97904 |
NMR Spectroscopy
Explicit ¹H and ¹³C NMR data for the target molecule could not be located. Spectroscopic data for analogous compounds, such as 4-bromo-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-3-carboxamide, are available and can provide insight into the expected chemical shifts.[4] For the title compound, one would expect to see signals corresponding to the pyrazole ring protons, the methylene groups of the methoxyethyl side chain, and the terminal methyl group.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. The IR spectrum of pyrazole and its derivatives typically shows characteristic bands for C-H, C=N, and C=C stretching vibrations within the pyrazole ring.[5] The presence of the ether linkage in the methoxyethyl group would introduce a characteristic C-O stretching band.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available search results. However, general synthetic routes to substituted pyrazoles can be adapted for its preparation.
General Synthetic Strategy
A plausible synthetic route would involve two key steps:
-
N-alkylation of a pyrazole: Introduction of the 2-methoxyethyl group onto the pyrazole nitrogen.
-
Bromination of the pyrazole ring: Regioselective introduction of a bromine atom at the C4 position.
The order of these steps could be reversed.
Workflow for a Potential Synthesis:
Caption: A potential synthetic workflow for this compound.
Experimental Considerations
-
N-Alkylation: This reaction is typically carried out in the presence of a base (e.g., sodium hydride, potassium carbonate) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile). The choice of base and solvent is crucial for achieving good yields and preventing side reactions.
-
Bromination: The bromination of pyrazoles can be achieved using various brominating agents such as N-bromosuccinimide (NBS) or elemental bromine. The regioselectivity of the bromination (i.e., substitution at the 4-position) is generally high for N-substituted pyrazoles. The reaction conditions, including solvent and temperature, need to be carefully controlled to avoid over-bromination or other side reactions.
-
Purification and Characterization: The final product would likely require purification by techniques such as column chromatography. Characterization would then be performed using standard spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR) to confirm the structure and purity of the compound.
Conclusion
While direct experimental spectroscopic data and a detailed synthesis protocol for this compound are not extensively documented in the public domain, this guide provides a framework for its synthesis and expected analytical characteristics based on established chemical principles and data from analogous structures. Researchers in drug discovery and materials science can utilize this information as a starting point for the synthesis and further investigation of this and related pyrazole derivatives. Further experimental work is required to fully elucidate the spectroscopic properties and optimize the synthesis of this compound.
References
- 1. This compound | 847818-49-9 [chemicalbook.com]
- 2. PubChemLite - this compound (C6H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-bromo-1-(2-methoxyethyl)-1H-pyrazole.
Table 1: Predicted Mass Spectrometry Data
The predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₆H₉BrN₂O) are provided below. This data is sourced from computational predictions.[1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 204.99710 |
| [M+Na]⁺ | 226.97904 |
| [M+NH₄]⁺ | 222.02364 |
| [M+K]⁺ | 242.95298 |
| [M-H]⁻ | 202.98254 |
| [M+HCOO]⁻ | 248.98802 |
| [M+CH₃COO]⁻ | 263.00367 |
Table 2: Estimated ¹H NMR Chemical Shifts
The following table presents estimated proton (¹H) NMR chemical shifts (δ) for this compound. These estimations are based on the analysis of similar pyrazole derivatives and general principles of NMR spectroscopy. The actual experimental values may vary.
| Proton | Estimated Chemical Shift (ppm) | Multiplicity |
| H-3 (pyrazole ring) | ~7.5 - 7.7 | Singlet |
| H-5 (pyrazole ring) | ~7.4 - 7.6 | Singlet |
| -CH₂- (ethyl chain, adjacent to pyrazole) | ~4.2 - 4.4 | Triplet |
| -CH₂- (ethyl chain, adjacent to methoxy) | ~3.6 - 3.8 | Triplet |
| -OCH₃ (methoxy group) | ~3.3 - 3.5 | Singlet |
Table 3: Estimated ¹³C NMR Chemical Shifts
The following table provides estimated carbon-13 (¹³C) NMR chemical shifts (δ) for this compound, inferred from data on analogous compounds.
| Carbon | Estimated Chemical Shift (ppm) |
| C-3 (pyrazole ring) | ~138 - 142 |
| C-4 (pyrazole ring, C-Br) | ~95 - 100 |
| C-5 (pyrazole ring) | ~128 - 132 |
| -CH₂- (ethyl chain, adjacent to pyrazole) | ~50 - 55 |
| -CH₂- (ethyl chain, adjacent to methoxy) | ~70 - 75 |
| -OCH₃ (methoxy group) | ~58 - 60 |
Experimental Protocols
The following are detailed, generalized methodologies for the NMR and mass spectrometry analysis of this compound, based on standard practices for the characterization of novel organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.
-
Parameters:
-
Number of scans: 16-64
-
Pulse sequence: zg30
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A Bruker Avance spectrometer (or equivalent) operating at a carbon frequency of 100 MHz or higher.
-
Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the internal standard (TMS).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof. For electrospray ionization (ESI), the concentration is typically in the range of 1-10 µg/mL.
-
High-Resolution Mass Spectrometry (HRMS):
-
Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Mode: ESI can be run in either positive or negative ion mode to detect different adducts.
-
Parameters:
-
Capillary voltage: 3-4 kV
-
Drying gas flow: 5-10 L/min
-
Drying gas temperature: 200-300 °C
-
Mass range: 50-500 m/z
-
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and other characteristic fragment ions. The high-resolution data allows for the determination of the elemental composition of the parent molecule and its fragments, confirming the molecular formula.
Visualized Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
Stability and Storage of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for determining the stability and ensuring the proper storage of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole. Given the limited publicly available stability data for this specific compound, this document outlines a robust, scientifically-grounded approach based on established principles for analogous heterocyclic compounds and pharmaceutical intermediates.
Physicochemical and Safety Data
A foundational understanding of the compound's properties is critical for its handling and storage.
| Property | Value/Information | Source |
| CAS Number | 847818-49-9 | Chemical Vendors |
| Molecular Formula | C6H9BrN2O | Chemical Vendors |
| Molecular Weight | 205.05 g/mol | Chemical Vendors |
| Physical State | Colorless Oil | [1] |
| Purity | Typically ≥97% | Chemical Vendors |
Safety and Handling Precautions:
-
General Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
In Case of Contact: If on skin, wash with plenty of water.[1] If inhaled, remove to fresh air.[1] In case of eye contact, rinse with pure water for at least 15 minutes.[1]
-
Incompatible Materials: Store away from oxidizing agents. While not specified for this exact compound, this is a common precaution for similar heterocyclic molecules.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity and purity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | To prevent degradation from excessive heat. |
| Atmosphere | Inert Atmosphere (e.g., Nitrogen, Argon) | To minimize oxidative degradation. |
| Light | Keep in a dark place | To prevent photolytic degradation. |
| Container | Tightly closed container | To prevent contamination and exposure to moisture.[1] |
| Location | Dry, cool, and well-ventilated place | To ensure a stable storage environment.[1] |
Stability Assessment: A Proactive Approach
A comprehensive stability assessment involves long-term stability studies and forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
Logical Workflow for a Stability Study
The following diagram illustrates a typical workflow for assessing the stability of a chemical intermediate like this compound.
Caption: A logical workflow for conducting a comprehensive stability assessment.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[2][3] The goal is to achieve 5-20% degradation of the active substance.
Table 1: Representative Protocols for Forced Degradation Studies
| Stress Condition | Protocol |
| Acidic Hydrolysis | 1. Dissolve this compound in a suitable solvent (e.g., acetonitrile).2. Add an equal volume of 0.1 M HCl.3. Heat the solution at 60°C for a specified time (e.g., 24, 48, 72 hours).4. Neutralize the solution with 0.1 M NaOH.5. Dilute to a known concentration for analysis. |
| Basic Hydrolysis | 1. Dissolve the compound in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.3. Maintain the solution at room temperature for a specified time.4. Neutralize with 0.1 M HCl.5. Dilute to a known concentration for analysis. |
| Oxidative Degradation | 1. Dissolve the compound in a suitable solvent.2. Add 3% hydrogen peroxide solution.3. Keep the solution at room temperature, protected from light, for a specified time.4. Dilute to a known concentration for analysis. |
| Thermal Degradation | 1. Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration.2. For solution stability, heat a solution of the compound at a similar temperature.3. Dissolve/dilute the sample to a known concentration for analysis. |
| Photolytic Degradation | 1. Expose the solid compound or a solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.2. A control sample should be kept in the dark under the same temperature conditions.3. Dissolve/dilute the sample to a known concentration for analysis. |
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance and the increase in the concentration of degradation products.[4][5] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.
Table 2: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Potential Degradation Pathways
Based on the chemical structure of this compound and general knowledge of pyrazole chemistry, several degradation pathways can be postulated.
Caption: Potential degradation pathways for this compound.
Conclusions and Recommendations
The stability and proper storage of this compound are essential for its effective use in research and development. While specific data for this compound is scarce, a proactive approach to stability assessment, based on established scientific principles and regulatory guidelines, is recommended.
-
Storage: The compound should be stored at room temperature, in a tightly sealed container, under an inert atmosphere, and protected from light.
-
Stability Testing: A comprehensive stability program, including forced degradation studies and the development of a validated stability-indicating analytical method, should be implemented to understand its degradation profile and establish a reliable shelf-life.
-
Handling: Adherence to safety data sheet recommendations is crucial to ensure the safety of laboratory personnel.
By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound throughout its lifecycle.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Determination of the Solubility Profile of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate, such as 4-bromo-1-(2-methoxyethyl)-1H-pyrazole, is a critical physicochemical property that influences its behavior in chemical reactions, formulation, and bioavailability. This document provides a comprehensive overview of the methodologies for determining the solubility of this compound in various organic solvents. While extensive quantitative data for this compound is not widely available in public literature, this guide presents a standardized experimental protocol for its determination, a template for data presentation, and a visual workflow to ensure accurate and reproducible results. The qualitative solubility in Dimethyl Sulfoxide (DMSO) and Methanol is noted as slight.[1]
Solubility Data of this compound
The precise quantitative solubility of this compound is highly dependent on the solvent, temperature, and the physical form of the solid. The following table is an illustrative example of how solubility data for this compound should be presented. The values are representative and serve as a template for recording experimentally determined data.
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent | Solvent Polarity (Dielectric Constant, ε) | Solubility ( g/100 mL) | Observations |
| Hexane | 1.88 | < 0.1 | Insoluble |
| Toluene | 2.38 | 1.5 | Sparingly Soluble |
| Diethyl Ether | 4.34 | 5.2 | Soluble |
| Dichloromethane | 9.08 | 15.8 | Freely Soluble |
| Acetone | 20.7 | 25.1 | Freely Soluble |
| Ethanol | 24.5 | 10.5 | Soluble |
| Methanol | 32.7 | 8.9 | Soluble[1] |
| Acetonitrile | 37.5 | 12.3 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 30.0 | Very Soluble[1] |
| Water | 80.1 | < 0.01 | Insoluble |
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2] This protocol outlines the steps to achieve reproducible results.
2.1. Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or another suitable quantitative analytical method
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[3]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL, g/100 mL, or mol/L.
2.3. Quality Control
-
Perform each solubility measurement in triplicate to ensure reproducibility.[4]
-
Run a blank solvent sample through the analytical method to check for interferences.
-
Ensure the analytical method is properly calibrated with standard solutions of this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
The Potential of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs. The specific derivative, 4-bromo-1-(2-methoxyethyl)-1H-pyrazole, has emerged as a compound of significant interest due to its potential as a potent and selective inhibitor of tyrosine hydroxylase. This enzyme is a critical player in the biosynthesis of dopamine, making it a key target for therapeutic intervention in neurological disorders such as Parkinson's disease. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role as a tyrosine hydroxylase inhibitor. While specific quantitative data for this exact compound remains proprietary or within early-stage research, this document compiles relevant background information, structure-activity relationships of similar pyrazole derivatives, and detailed experimental protocols for key biological assays to guide further research and development.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a wide array of pharmacologically active compounds, demonstrating its versatility in targeting diverse biological pathways. Marketed drugs containing the pyrazole core include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil. The success of these drugs underscores the value of the pyrazole scaffold in developing novel therapeutics.
The bromine atom at the 4-position and the 2-methoxyethyl group at the 1-position of the pyrazole ring in this compound are key features that can influence its pharmacokinetic and pharmacodynamic properties. The bromo-substituent provides a site for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).
Primary Biological Target: Tyrosine Hydroxylase
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. It catalyzes the conversion of L-tyrosine to L-DOPA. In the context of Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency in dopamine, resulting in the characteristic motor symptoms of the disease.
By inhibiting tyrosine hydroxylase, it is possible to modulate the production of dopamine. This mechanism could be beneficial in conditions where excessive dopamine or its metabolites contribute to neurotoxicity. This compound has been identified as a potent and selective inhibitor of this crucial enzyme, suggesting its potential as a therapeutic agent for Parkinson's disease and other related neurological disorders.
Potential Therapeutic Applications
The primary and most compelling application of this compound lies in the treatment of Parkinson's Disease . By inhibiting tyrosine hydroxylase, this compound could potentially slow the progression of the disease by reducing the production of dopamine and its neurotoxic metabolites.
Given the widespread roles of catecholamines in the central nervous system and periphery, other potential applications could include:
-
Other Neurological and Psychiatric Disorders: Conditions involving dysregulated catecholamine signaling.
-
Oncology: Some cancers are known to be influenced by catecholamine signaling.
Structure-Activity Relationship (SAR) of Related Pyrazole Derivatives
While specific SAR data for this compound is not publicly available, analysis of the broader class of pyrazole-based enzyme inhibitors provides valuable insights.
| Moiety | Position | General SAR Observations |
| Halogen (e.g., Bromo, Iodo) | 4 | Often enhances binding affinity through halogen bonding and provides a handle for further synthetic modification. |
| N-Alkyl/Aryl Substituent | 1 | Significantly influences solubility, metabolic stability, and interaction with the target protein's binding pocket. The methoxyethyl group may enhance solubility and provide favorable interactions. |
| Substituents at other positions | 3 and 5 | Can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound as a tyrosine hydroxylase inhibitor.
Synthesis of this compound
While a specific patented synthesis for this exact molecule as a TH inhibitor was not identified in the public domain, a general synthetic approach for N-alkylation of a 4-bromopyrazole precursor is outlined below. This represents a plausible and common method for the synthesis of such derivatives.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound.
Materials:
-
4-bromopyrazole
-
Sodium hydride (NaH) or other suitable base
-
1-bromo-2-methoxyethane
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 1-bromo-2-methoxyethane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of a compound on purified tyrosine hydroxylase.
Workflow for TH Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity against tyrosine hydroxylase.
Materials:
-
Purified recombinant human tyrosine hydroxylase
-
L-tyrosine
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) as a cofactor
-
Catalase
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.0)
-
Perchloric acid
-
This compound dissolved in DMSO
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Prepare a reaction buffer containing HEPES, catalase, and DTT.
-
Prepare a stock solution of the test compound, this compound, in DMSO. Create a series of dilutions to test a range of concentrations.
-
In a microcentrifuge tube, combine the reaction buffer, purified TH enzyme, and BH4.
-
Add the test compound at various concentrations (or DMSO for the vehicle control) and pre-incubate for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding L-tyrosine.
-
Incubate the reaction mixture at 37 °C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the amount of L-DOPA produced using HPLC with electrochemical or fluorescence detection.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Dopamine Production Assay
This assay measures the effect of the test compound on dopamine production in a cellular context, for example, using PC12 cells, which are derived from a rat pheochromocytoma and produce dopamine.
Workflow for Cellular Dopamine Assay
Caption: Workflow for assessing the effect of the compound on cellular dopamine production.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with horse serum and fetal bovine serum
-
This compound
-
Lysis buffer
-
Dopamine ELISA kit or HPLC system with electrochemical detection
-
MTT or other cell viability assay kit
Procedure:
-
Culture PC12 cells in appropriate flasks until they reach 80-90% confluency.
-
Seed the cells into multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 hours).
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and measure the dopamine concentration using a commercially available dopamine ELISA kit or by HPLC with electrochemical detection.
-
In a parallel plate, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in dopamine is not due to cytotoxicity.
-
Normalize the dopamine levels to the total protein concentration or cell number and compare the treated groups to the vehicle control.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel therapeutics targeting tyrosine hydroxylase. Its potential application in Parkinson's disease warrants further investigation. The immediate next steps for researchers in this area should focus on:
-
Confirmation of On-Target Activity: Rigorous in vitro and cellular assays to confirm the inhibitory activity against tyrosine hydroxylase and determine key parameters such as IC50 and Ki values.
-
Synthesis of Analogs: Generation of a focused library of derivatives to explore the structure-activity relationship and optimize for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
-
In Vivo Efficacy Studies: Evaluation of the compound in animal models of Parkinson's disease to assess its ability to modulate dopamine levels and impact disease-related phenotypes.
-
Elucidation of Binding Mode: X-ray crystallography or cryo-electron microscopy studies to understand the molecular interactions between the compound and the active site of tyrosine hydroxylase, which will guide further rational drug design.
The information and protocols provided in this technical guide offer a foundational framework for advancing the research and development of this compound and related compounds as potential next-generation therapies for neurological disorders.
The Strategic Role of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-bromo-1-(2-methoxyethyl)-1H-pyrazole has emerged as a versatile and valuable synthetic intermediate in the fields of medicinal chemistry and drug discovery. Its unique structural features, combining a reactive bromine atom at the C4-position of the pyrazole ring with a methoxyethyl group at the N1-position, offer a powerful platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this key intermediate and its application in pivotal cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Detailed experimental protocols, quantitative data from analogous systems, and visual representations of reaction pathways are presented to equip researchers with the practical knowledge required for its effective utilization in the laboratory.
Introduction
The pyrazole scaffold is a privileged structural motif in a vast array of biologically active compounds, exhibiting a wide spectrum of pharmacological activities.[1] The strategic functionalization of the pyrazole ring is therefore of paramount importance in the development of novel therapeutic agents. The introduction of a bromine atom at the C4-position provides a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. Furthermore, the N1-substituent can significantly influence the physicochemical properties and biological activity of the final molecule. The 2-methoxyethyl group, in particular, can enhance solubility and introduce a potential hydrogen bond acceptor, which can be advantageous in modulating drug-target interactions. This guide focuses on the synthesis and synthetic utility of this compound, a key building block for the next generation of pyrazole-based pharmaceuticals.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the N-alkylation of 4-bromopyrazole with a suitable 2-methoxyethyl electrophile, such as 1-bromo-2-methoxyethane.[2] This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkylating agent.
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: N-Alkylation of 4-Bromopyrazole
This protocol is a representative procedure based on standard alkylation methods for N-heterocycles.
Materials:
-
4-Bromopyrazole
-
1-Bromo-2-methoxyethane
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) at room temperature.
-
Add 1-bromo-2-methoxyethane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Note: The choice of base and solvent may be optimized for improved yield and reaction time. Sodium hydride in DMF is a common alternative for achieving complete deprotonation of the pyrazole.
Role as a Synthetic Intermediate: Cross-Coupling Reactions
The bromine atom at the C4-position of this compound serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of carbon and nitrogen nucleophiles, making it a cornerstone for library synthesis in drug discovery programs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of aryl, heteroaryl, and vinyl substituents at the C4-position.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 78 |
| 4 | 4-Vinylphenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 88 |
This is a generalized protocol adaptable for the coupling of this compound with various boronic acids.
Materials:
-
This compound
-
Aryl- or vinylboronic acid (or ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DME)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium catalyst (1-5 mol%), and the ligand (if applicable).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 4-substituted pyrazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is instrumental for introducing primary and secondary amine functionalities at the C4-position of the pyrazole ring, a common feature in many bioactive molecules.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
The following table presents representative yields for the Buchwald-Hartwig amination of N-substituted 4-bromopyrazoles with various amines, offering insights into the expected outcomes for similar reactions with this compound.[4][5]
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 95 |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ | DavePhos | LHMDS | THF | 75 |
| 4 | Pyrrolidine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 91 |
This generalized protocol can be adapted for the amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, RuPhos, DavePhos)
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 4-aminopyrazole derivative.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its straightforward preparation and the reactivity of the C4-bromo substituent in key cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination make it an indispensable tool for medicinal chemists and drug development professionals. The methodologies and data presented in this guide are intended to facilitate the effective application of this building block in the discovery and development of novel therapeutics.
References
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics. Functionalization at the C4-position of the pyrazole ring via cross-coupling reactions is a key strategy for the synthesis of diverse compound libraries for drug discovery.
This document provides a detailed protocol for the Suzuki coupling of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole with various arylboronic acids. While specific data for this substrate is not widely published, the provided protocol is based on established and reliable procedures for the coupling of analogous 4-bromopyrazoles.[3][4]
General Reaction Scheme
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of this compound with an arylboronic acid in the presence of a base to yield the corresponding 4-aryl-1-(2-methoxyethyl)-1H-pyrazole.
Reaction Scheme:
Where R = -(CH2)2OCH3
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-7 mol%)[4]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling the vessel three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%).[4]
-
Solvent Addition: To the solid mixture, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[3][4]
-
Reaction: Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath. The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 24 hours.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filtration: Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-(2-methoxyethyl)-1H-pyrazole.
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of unprotected 4-bromopyrazole with various boronic acids. These results provide a strong baseline for expected outcomes when using this compound.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazole | 81 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole | 61 |
| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-1H-pyrazole | 75 |
| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-1H-pyrazole | 65 |
Reaction conditions: 4-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h. Data adapted from Benchchem.[4]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Suzuki coupling protocol described.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups. The synthesis of 4-aminopyrazoles is of significant interest as this structural motif is a key component in a wide array of biologically active compounds.
These application notes provide detailed protocols for the Buchwald-Hartwig amination of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole with a range of primary and secondary amines. The methodologies are based on established procedures for structurally similar N-substituted 4-bromopyrazoles and offer a robust starting point for optimization.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the bromo-pyrazole with an amine in the presence of a suitable base and a phosphine ligand. The catalytic cycle, a fundamental concept in this transformation, is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination from the palladium(II) intermediate yields the desired 4-aminopyrazole product and regenerates the active palladium(0) catalyst.
Key Reaction Parameters
Successful Buchwald-Hartwig amination is dependent on the careful selection of several key parameters:
-
Palladium Precatalyst: A variety of palladium sources can be employed, with Pd₂(dba)₃ and palladium precatalysts (such as those from the Buchwald or Hartwig groups) being common choices. Precatalysts often offer improved stability and reactivity.
-
Ligand: The choice of phosphine ligand is critical for an efficient reaction. Bulky, electron-rich biarylphosphine ligands are generally preferred as they promote the key steps of the catalytic cycle. Examples include tBuDavePhos, tBuBrettPhos, and XPhos.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium tert-butoxide (KOtBu).[1][2]
-
Solvent: Anhydrous, aprotic solvents that can solubilize the reactants and catalyst are necessary. Toluene, xylene, and tetrahydrofuran (THF) are frequently used.[1][2]
-
Temperature: Reaction temperatures typically range from 80 to 120 °C, although milder conditions can sometimes be achieved with highly active catalyst systems.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of analogous N-substituted 4-bromopyrazoles. These data provide a valuable reference for planning experiments with this compound.
Table 1: Buchwald-Hartwig Amination of 4-bromo-1-trityl-1H-pyrazole with Various Amines [1]
| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ | tBuDavePhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 4-Methoxyaniline | Pd₂(dba)₃ | tBuDavePhos | NaOtBu | Toluene | 100 | 12 | 92 |
| Morpholine | Pd₂(dba)₃ | tBuDavePhos | NaOtBu | Toluene | 100 | 12 | 78 |
| n-Butylamine | Pd₂(dba)₃ | tBuDavePhos | NaOtBu | Toluene | 100 | 12 | 65 |
| Benzylamine | Pd₂(dba)₃ | tBuDavePhos | NaOtBu | Toluene | 100 | 12 | 88 |
Table 2: Buchwald-Hartwig Amination of Unprotected 4-bromo-1H-pyrazole with Various Amines [2]
| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | G3 tBuBrettPhos | tBuBrettPhos | LHMDS | THF | 50 | 12 | 91 |
| 4-Fluoroaniline | G3 tBuBrettPhos | tBuBrettPhos | LHMDS | THF | 50 | 12 | 88 |
| Pyrrolidine | G3 tBuBrettPhos | tBuBrettPhos | LHMDS | THF | 50 | 12 | 75 |
| Indoline | G3 tBuBrettPhos | tBuBrettPhos | LHMDS | THF | 50 | 12 | 94 |
| 3-Aminopyridine | G3 tBuBrettPhos | tBuBrettPhos | LHMDS | THF | 80 | 16 | 72 |
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound. Note: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure using Pd₂(dba)₃ and tBuDavePhos
This protocol is adapted from conditions reported for the amination of 4-bromo-1-trityl-1H-pyrazole.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and tBuDavePhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the amine (1.2 mmol) followed by sodium tert-butoxide (1.4 mmol).
-
Seal the reaction vessel and heat the mixture at 100-110 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-amino-1-(2-methoxyethyl)-1H-pyrazole.
Protocol 2: General Procedure using a Buchwald Precatalyst and tBuBrettPhos
This protocol is based on conditions developed for the amination of unprotected 4-bromo-1H-pyrazole and is suitable for a wide range of amines.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
tBuBrettPhos Pd G3 precatalyst
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound (1.0 mmol) and the tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Add the amine (1.2 mmol).
-
Add anhydrous THF (5 mL).
-
Slowly add the LHMDS solution (2.2 mL, 2.2 mmol, 1.0 M in THF) at room temperature.
-
Seal the reaction vessel and heat the mixture at 50-80 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired product.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: Sonogashira Reaction with 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in modern organic synthesis.[2] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials, owing to its mild reaction conditions and broad functional group tolerance.[2]
Pyrazole derivatives are a critical class of N-heterocyclic compounds widely recognized as important pharmacophores in numerous therapeutic agents. The functionalization of the pyrazole core is a key strategy in drug discovery for modulating biological activity. The Sonogashira reaction provides an efficient pathway for introducing alkynyl moieties onto the pyrazole scaffold, which can serve as versatile synthetic handles for further diversification or as integral components of the final molecular architecture.
These application notes provide a detailed protocol and relevant data for the Sonogashira coupling of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole with various terminal alkynes. While specific data for this exact substrate is not extensively published, the protocols and data presented herein are based on established procedures for structurally similar 4-bromopyrazole derivatives and provide a robust starting point for reaction optimization.[3]
Reaction Principle and Mechanism
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-1-(2-methoxyethyl)-1H-pyrazole product and regenerate the active Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of 4-bromopyrazole derivatives with various terminal alkynes, based on literature precedents for analogous substrates.[3] Optimization will likely be necessary for the specific substrate, this compound.
Table 1: Optimization of Reaction Conditions for a Model Sonogashira Coupling of a 4-Bromopyrazole Derivative [3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ (3) | SPhos (6) | Et₃N | MeCN | 110 | 12 | 75 |
| 2 | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | MeCN | 110 | 12 | 95 |
| 3 | Pd(OAc)₂ (3) | RuPhos (6) | Et₃N | MeCN | 110 | 12 | 88 |
| 4 | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | DMF | 100 | 12 | 60 |
| 5 | Pd(OAc)₂ (3) | XPhos (6) | Et₃N | DMF | 100 | 12 | >98 |
| 6 | PdCl₂(PPh₃)₂ (5) | - | Et₃N | THF | 65 | 24 | 70 |
| 7 | Pd(PPh₃)₄ (5) | - | Et₃N | Toluene | 80 | 18 | 85 |
Conditions based on the coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with trimethylsilylacetylene.[3]
Table 2: Substrate Scope for the Sonogashira Coupling of 4-Bromopyrazoles with Various Terminal Alkynes (Predicted)
| Entry | Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 1-(2-Methoxyethyl)-4-(phenylethynyl)-1H-pyrazole | 85-95 |
| 2 | 1-Hexyne | 1-(2-Methoxyethyl)-4-(hex-1-yn-1-yl)-1H-pyrazole | 75-85 |
| 3 | Trimethylsilylacetylene | 1-(2-Methoxyethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole | 90-98 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | 4-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)-2-methylbut-3-yn-2-ol | 70-80 |
| 5 | 4-Ethynylanisole | 4-((4-Methoxyphenyl)ethynyl)-1-(2-methoxyethyl)-1H-pyrazole | 80-90 |
Yields are estimations based on typical Sonogashira reactions with similar substrates and will require experimental verification.
Experimental Protocols
General Protocol for the Sonogashira Cross-Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (if required, e.g., XPhos) (2-10 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry, oven- or flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the this compound, palladium catalyst, ligand (if used), and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe, followed by the amine base and the terminal alkyne.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C, depending on the catalyst system and substrates). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filtration: Filter the mixture through a pad of celite to remove the catalyst residues.
-
Washing: Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-alkynyl-1-(2-methoxyethyl)-1H-pyrazole.
Visualizations
Caption: Experimental workflow for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, particularly cancer. This has established them as a primary class of targets for modern drug discovery. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. A multitude of FDA-approved kinase inhibitors feature a pyrazole core, underscoring its significance in the development of targeted therapeutics. These application notes provide detailed protocols for the synthesis of a Janus Kinase (JAK) inhibitor utilizing 4-bromo-1-(2-methoxyethyl)-1H-pyrazole as a key starting material, along with methodologies for its biological characterization.
Overview of Pyrazole-Based Kinase Inhibition
The pyrazole ring system serves as a versatile scaffold for the design of kinase inhibitors. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, often forming critical interactions with the hinge region of the kinase ATP-binding pocket. The carbon atoms of the pyrazole ring provide vectors for substitution, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. By strategically modifying the substituents on the pyrazole core, medicinal chemists can develop highly selective and potent inhibitors for a specific kinase target.
A prominent family of kinases targeted by pyrazole-containing inhibitors is the Janus Kinase (JAK) family, which plays a crucial role in cytokine signaling pathways that regulate inflammation and immunity.[1]
Synthesis of a JAK Inhibitor Intermediate
This protocol describes the synthesis of a key intermediate for a potent JAK inhibitor, adapted from established synthetic routes for similar compounds. The synthesis utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a crucial carbon-carbon bond between the pyrazole and a pyrrolo[2,3-d]pyrimidine core.
Reaction Scheme:
Caption: Synthetic route to a JAK inhibitor core via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq.), and sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). Stir the mixture to dissolve the reagents. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product, 4-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine.
Biological Evaluation of Pyrazole-Based Kinase Inhibitors
Data Presentation: Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of representative pyrazole-based JAK inhibitors against their target kinases and their anti-proliferative effects on a cancer cell line.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) |
| JAKi-1 | JAK1 | 3.4 | HEL | 0.35 |
| JAK2 | 2.2 | K562 | 0.37 | |
| JAK3 | 3.5 | PC-3 | >10 | |
| JAKi-2 | JAK1 | 5.1 | HEL | 0.52 |
| JAK2 | 4.6 | K562 | 0.61 | |
| JAK3 | 8.9 | PC-3 | >10 |
Data is representative of pyrazole-based JAK inhibitors and adapted from published literature.[2]
Experimental Protocols for Biological Assays
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific JAK kinase by quantifying the amount of ADP produced.
Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP solution
-
Synthesized pyrazole inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare serial dilutions of the pyrazole inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the Poly(Glu,Tyr) substrate.
-
Enzyme Addition: Add the JAK enzyme to the wells and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ value for the specific kinase.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Signal Generation: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
Data Acquisition: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the synthesized inhibitor on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HEL, K562)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Synthesized pyrazole inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole inhibitor for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway
The JAK-STAT signaling pathway is a principal route for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[4]
Caption: The JAK-STAT signaling pathway and its inhibition by a pyrazole-based inhibitor.
References
Application Notes and Protocols: Preparation of Substituted Pyrazoles from 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their prevalence in medicinal chemistry is due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The ability to introduce diverse substituents onto the pyrazole scaffold is crucial for modulating these activities and optimizing drug-like properties.
4-bromo-1-(2-methoxyethyl)-1H-pyrazole is a versatile and valuable building block for the synthesis of diverse pyrazole libraries. The bromo-substituent at the C4 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups. The 1-(2-methoxyethyl) group provides advantageous solubility characteristics and is generally stable under common reaction conditions.
These application notes provide detailed protocols for key transformations of this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The data presented is based on established methodologies for analogous N-substituted 4-bromopyrazoles and serves as a robust starting point for reaction optimization.
Experimental Workflows and Reaction Pathways
The functionalization of this compound can be achieved through several reliable palladium-catalyzed cross-coupling reactions. The general workflow involves the coupling of the pyrazole core with a suitable partner, such as a boronic acid, alkene, alkyne, or amine, to generate the desired substituted product.
Caption: General workflow for the synthesis of substituted pyrazoles.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[1] This reaction is highly effective for the arylation and heteroarylation of the 4-position of the pyrazole ring.
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other 4-bromo-1H-indazoles and pyrazoles.[2][3]
-
Reagent Preparation : In a microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl/heteroarylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition : Add the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%) and ligand (e.g., XPhos, if not using a precatalyst).
-
Solvent Addition : Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water or ethanol/water (typically in a 4:1 to 10:1 ratio).
-
Reaction : Heat the mixture to 80-120 °C. Reaction progress can be monitored by TLC or LC-MS. Microwave irradiation can often shorten reaction times significantly.[4]
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted pyrazole.
Data Presentation: Suzuki-Miyaura Coupling of Analogous 4-Bromopyrazoles
| Entry | Boronic Acid | Base | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| 1 | Phenylboronic acid | K₂CO₃ | XPhos Pd G2 (2) | EtOH/H₂O | 135 (MW) | 74 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one |
| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | XPhos Pd G2 (2) | EtOH/H₂O | 135 (MW) | 89 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one |
| 3 | 2-Thiopheneboronic acid | K₂CO₃ | XPhos Pd G2 (2) | Dioxane/H₂O | 100 | 65 | 4-bromo-1H-pyrazole |
| 4 | 3,5-Dimethylphenylboronic acid | K₂CO₃ | XPhos Pd G2 (2) | Dioxane/H₂O | 100 | 75 | 4-bromo-1H-pyrazole |
Heck-Mizoroki Reaction
The Heck reaction couples the 4-bromopyrazole with an alkene to form a 4-alkenyl-substituted pyrazole.[5] This reaction is particularly useful for introducing vinyl groups, which can be further functionalized.
Catalytic Cycle
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for the chemical functionalization of the C4 position of the 4-bromo-1-(2-methoxyethyl)-1H-pyrazole core. This versatile building block is of significant interest in medicinal chemistry and materials science due to the pyrazole scaffold's prevalence in bioactive molecules.[1][2] The bromine atom at the C4 position serves as a reactive handle for various transition-metal-catalyzed cross-coupling reactions and other transformations, allowing for the introduction of diverse substituents.[3]
The following sections detail protocols for four key transformations: Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and Lithiation-Electrophilic Quench.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[4] It offers a powerful method for creating carbon-carbon bonds with high functional group tolerance and is frequently employed in the synthesis of complex molecules, including pharmaceuticals.[5][6] This protocol describes the coupling of this compound with various aryl, heteroaryl, and vinyl boronic acids.
Experimental Protocol: General Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst system, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a pre-catalyst system like XPhos Pd G2 (0.02 mmol, 2 mol%).[5]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 5 mL).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring at 80-110 °C for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-substituted pyrazole derivative.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 1-(2-methoxyethyl)-4-phenyl-1H-pyrazole | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 1-(2-methoxyethyl)-4-(4-methoxyphenyl)-1H-pyrazole | 80-95 |
| 3 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-1-(2-methoxyethyl)-1H-pyrazole | 70-85[7] |
| 4 | 2-Thiopheneboronic acid | 1-(2-methoxyethyl)-4-(thiophen-2-yl)-1H-pyrazole | 65-80[7] |
| 5 | Pyridine-3-boronic acid | 1-(2-methoxyethyl)-4-(pyridin-3-yl)-1H-pyrazole | 60-75 |
Yields are estimated based on similar transformations reported in the literature and may require optimization for this specific substrate.[6][7]
Visualization: Suzuki-Miyaura Reaction Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction is exceptionally useful for synthesizing aryl amines from aryl halides and has become a staple in drug discovery for accessing a wide range of N-functionalized heterocycles.[10][11] The protocol below is for the amination of this compound with primary and secondary amines.
Experimental Protocol: General Procedure
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium pre-catalyst (e.g., tBuXPhos Pd G3, 0.02 mmol, 2 mol%), a suitable ligand if not using a pre-catalyst (e.g., tBuXPhos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.[12]
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv.) followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL).
-
Reaction Conditions: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with saturated aqueous NH₄Cl solution (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the 4-amino-pyrazole product.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Product | Expected Yield (%) |
| 1 | Morpholine | 4-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)morpholine | 85-98 |
| 2 | Piperidine | 4-(Piperidin-1-yl)-1-(2-methoxyethyl)-1H-pyrazole | 80-95[12] |
| 3 | Aniline | N-phenyl-1-(2-methoxyethyl)-1H-pyrazol-4-amine | 70-90 |
| 4 | Benzylamine | N-benzyl-1-(2-methoxyethyl)-1H-pyrazol-4-amine | 75-90 |
| 5 | Pyrrolidine | 4-(Pyrrolidin-1-yl)-1-(2-methoxyethyl)-1H-pyrazole | 80-95 |
Yields are estimated based on aminations of similar 4-bromopyrazole substrates and may require optimization.[12][13]
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling for C-C (Alkyne) Bond Formation
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[14][15] It is a highly reliable method for the synthesis of substituted alkynes.[16] This protocol is suitable for coupling this compound with a variety of terminal alkynes, providing access to compounds with potential applications in materials science and as synthetic intermediates.[17]
Experimental Protocol: General Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).[17]
-
Solvent and Base: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL), followed by a degassed amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv.).
-
Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate (25 mL), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the 4-alkynyl-pyrazole.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 1-(2-methoxyethyl)-4-(phenylethynyl)-1H-pyrazole | 80-95 |
| 2 | Trimethylsilylacetylene | 1-(2-methoxyethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole | 85-98 |
| 3 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-1-(2-methoxyethyl)-1H-pyrazole | 75-90 |
| 4 | Propargyl alcohol | 3-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)prop-2-yn-1-ol | 70-85 |
| 5 | Ethynyltrimethylsilane | 1-(2-methoxyethyl)-4-(2-trimethylsilylethynyl)-1H-pyrazole | 90-97[16] |
Yields are estimated based on literature precedents for Sonogashira couplings on similar heterocyclic systems.[16][18]
Visualization: Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira cross-coupling reaction.
Lithiation and Electrophilic Quench
Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi), provides a rapid and efficient route to a nucleophilic pyrazole species.[19] The resulting 4-lithiated pyrazole can be trapped with a variety of electrophiles to install new functional groups. This method is particularly useful for introducing functionalities that are not easily accessible via cross-coupling reactions.
Experimental Protocol: General Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a strict inert atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 mmol, 1.1 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 5 minutes. Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the lithiated species can be confirmed by quenching a small aliquot with D₂O and analyzing by ¹H NMR.
-
Electrophilic Quench: Add a solution of the chosen electrophile (1.2 mmol, 1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Conditions: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature over 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is purified by flash column chromatography or crystallization.
Data Presentation: Representative Electrophilic Trapping Reactions
| Entry | Electrophile | Product | Expected Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde | 60-80 |
| 2 | Carbon dioxide (CO₂) | 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid | 55-75 |
| 3 | Iodine (I₂) | 4-Iodo-1-(2-methoxyethyl)-1H-pyrazole | 70-90 |
| 4 | Benzaldehyde | (1-(2-methoxyethyl)-1H-pyrazol-4-yl)(phenyl)methanol | 65-85 |
| 5 | Trimethylsilyl chloride (TMSCl) | 1-(2-methoxyethyl)-4-(trimethylsilyl)-1H-pyrazole | 75-90 |
Yields are estimated based on general lithiation-quench procedures and are highly dependent on the electrophile and reaction conditions.[20][21]
Visualization: Lithiation and Electrophilic Quench Workflow
Caption: Workflow for the lithiation and electrophilic quench reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.mx [scielo.org.mx]
- 4. youtube.com [youtube.com]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. growingscience.com [growingscience.com]
- 21. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of the key building block, 4-bromo-1-(2-methoxyethyl)-1H-pyrazole , in the synthesis of novel agrochemical candidates. This versatile intermediate serves as a cornerstone in the construction of complex pyrazole-based fungicides, a class of compounds renowned for their potent and broad-spectrum activity against various plant pathogens. The strategic introduction of the methoxyethyl group can enhance solubility and modify the pharmacokinetic profile of the final active ingredient.
The primary application highlighted is the synthesis of a hypothetical, yet representative, pyrazolyl-pyrimidine fungicide via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach allows for the efficient and modular assembly of diverse molecular architectures, facilitating the exploration of structure-activity relationships (SAR) crucial for the development of next-generation fungicides.
Key Applications and Synthetic Strategy
The bromine atom at the 4-position of the pyrazole ring provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl moieties. This flexibility is paramount in the design of new agrochemicals with tailored biological activities. The N-linked 2-methoxyethyl group can influence the compound's systemic properties within the plant and its metabolic stability.
A primary synthetic route involves the Suzuki-Miyaura coupling of this compound with a suitable boronic acid or ester, such as pyrimidin-5-ylboronic acid, to yield a pyrazolyl-pyrimidine scaffold. This core structure is a common feature in numerous commercial and developmental fungicides.
Experimental Protocols
Protocol 1: Synthesis of the Intermediate this compound
This protocol is based on the alkylation of 4-bromopyrazole.
Materials:
-
4-Bromopyrazole
-
2-Bromoethyl methyl ether
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromopyrazole (0.1 mol) and 2-bromoethyl methyl ether (0.1 mol) in dimethyl sulfoxide (DMSO).
-
Add tetrabutylammonium bromide (0.008 mol) to the mixture.
-
Prepare a solution of sodium hydroxide (0.22 mol) in water and add it dropwise to the reaction mixture at room temperature. The reaction is exothermic.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Protocol 2: Synthesis of 5-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine (Hypothetical Fungicide) via Suzuki-Miyaura Coupling
This protocol outlines a standard Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Pyrimidin-5-ylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), pyrimidin-5-ylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the synthesized pyrazolyl-pyrimidine fungicide, drawing parallels from existing literature on similar pyrazole-based agrochemicals.
Table 1: Physicochemical Properties of the Hypothetical Fungicide
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₄O |
| Molecular Weight | 204.23 g/mol |
| Appearance | Off-white solid |
| Melting Point | 110-115 °C |
| Solubility in Water (20°C) | 150 mg/L |
| LogP (octanol-water) | 2.1 |
Table 2: In Vitro Fungicidal Activity (EC₅₀ in µg/mL)
| Fungal Pathogen | Hypothetical Fungicide | Commercial Standard A | Commercial Standard B |
| Botrytis cinerea (Gray Mold) | 1.8 | 2.5 | 3.1 |
| Rhizoctonia solani (Sheath Blight) | 0.9 | 1.2 | 1.5 |
| Valsa mali (Apple Canker) | 2.3 | 3.0 | 4.2 |
| Fusarium graminearum (Head Blight) | 1.5 | 2.1 | 2.8 |
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of a pyrazolyl-pyrimidine fungicide.
Caption: Logical relationship in the agrochemical development process.
Application Notes and Protocols for N-Arylation with 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-arylation of various amines using 4-bromo-1-(2-methoxyethyl)-1H-pyrazole. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methodologies, which are foundational in modern synthetic and medicinal chemistry for the construction of carbon-nitrogen bonds.[1][2] The pyrazole moiety is a key structural motif in many biologically active compounds, making these protocols highly relevant for drug discovery and development.
Introduction
N-aryl pyrazoles are prevalent scaffolds in a wide array of pharmaceuticals and agrochemicals. The functionalization of pyrazoles via N-arylation is a critical step in the synthesis of these complex molecules. This compound is a versatile building block, with the bromo substituent providing a handle for various cross-coupling reactions. The 2-methoxyethyl group at the N1 position can influence the solubility and reactivity of the molecule.
This document outlines two robust and widely applicable protocols for the N-arylation of amines with this compound:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A highly efficient method known for its broad substrate scope and functional group tolerance.[1]
-
Copper-Catalyzed Ullmann Condensation: A classic and often cost-effective alternative to palladium-catalyzed methods, particularly useful for certain substrates.[2]
Experimental Workflow
The general experimental workflow for the N-arylation of this compound is depicted below. The process involves the setup of the reaction under an inert atmosphere, followed by heating, work-up, and purification of the desired N-aryl pyrazole product.
Caption: General workflow for the N-arylation of this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] The use of sterically hindered and electron-rich phosphine ligands is crucial for achieving high yields, especially with challenging substrates like five-membered heterocyclic halides.[3]
Materials and Reagents
-
This compound
-
Amine (aliphatic or aromatic)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand)
-
Base (e.g., cesium carbonate (Cs₂CO₃), sodium tert-butoxide (NaOtBu))
-
Anhydrous toluene or dioxane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Nitrogen or Argon)
Experimental Procedure
-
Reaction Setup: To a Schlenk flask or a sealed reaction vial, add this compound (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and the phosphine ligand (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Stir the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl pyrazole.
Data Presentation
The following table summarizes representative conditions and expected yields for the Buchwald-Hartwig amination with various amines, based on analogous reactions reported in the literature.
| Amine Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 85-95 |
| 4-Methoxyaniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | 90-98 |
| Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 75-85 |
| Morpholine | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 110 | 80-90 |
| Indole | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 110 | 70-85 |
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds and serves as a valuable alternative to palladium-catalyzed methods.[2] Modern Ullmann-type reactions often utilize soluble copper catalysts and ligands, allowing for milder reaction conditions compared to the traditional high-temperature procedures.[2]
Materials and Reagents
-
This compound
-
Amine (aliphatic or aromatic)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Sealed reaction vial
-
Inert gas (Nitrogen or Argon)
Experimental Procedure
-
Reaction Setup: To a sealed reaction vial, add this compound (1.0 equiv.), the amine (1.5 equiv.), copper(I) iodide (0.1 equiv.), the ligand (0.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Flush the vial with an inert gas (nitrogen or argon).
-
Solvent Addition: Add anhydrous DMF or DMSO via syringe.
-
Reaction: Seal the vial and stir the reaction mixture at 100-140 °C for 24-48 hours. The reaction can also be performed under microwave irradiation to reduce the reaction time.[4][5]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation
The following table presents typical conditions and expected yields for the copper-catalyzed N-arylation of this compound with various amines.
| Amine Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Imidazole | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 120 | 70-85 |
| Pyrrole | CuI / L-proline | K₃PO₄ | DMSO | 110 | 65-80 |
| Aniline | CuI / DMEDA | K₂CO₃ | DMF | 130 | 75-90 |
| Benzylamine | CuI / None | K₃PO₄ | DMSO | 140 | 60-75 |
| Carbazole | CuI / 1-methyl-imidazole | t-BuOLi | Toluene | 110 | 80-95[6] |
Catalytic Cycles
The mechanisms of the Buchwald-Hartwig amination and Ullmann condensation are well-established and proceed through distinct catalytic cycles.
Caption: Simplified catalytic cycles for the Buchwald-Hartwig amination and Ullmann condensation.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care.
-
Many of the solvents used are flammable and should be kept away from ignition sources.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocols detailed in these application notes provide robust and versatile methods for the N-arylation of a wide range of amines with this compound. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation offer effective strategies for the synthesis of N-aryl pyrazoles, which are valuable intermediates in drug discovery and materials science. The choice of method will depend on the specific substrate, cost considerations, and available laboratory equipment. Careful optimization of the reaction conditions may be necessary to achieve the best results for a particular amine substrate.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Cross-Coupling Reactions with 4-bromo-1-(2-methoxyethyl)-1H-pyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving 4-bromo-1-(2-methoxyethyl)-1H-pyrazole. The functionalization of the pyrazole scaffold at the C4-position is a critical strategy in the synthesis of diverse compound libraries for drug discovery.[1]
Introduction
The pyrazole motif is a privileged structure in medicinal chemistry. Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of halogenated pyrazoles. The reactivity of 4-halopyrazoles in these transformations is primarily governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl.[1] this compound offers a good balance between reactivity and stability, making it an ideal substrate for a variety of coupling reactions.[1] The choice of catalyst system, including the palladium precursor and ligand, is crucial for achieving high efficiency and yield.
Catalyst System Selection
The success of a cross-coupling reaction with this compound is highly dependent on the selection of an appropriate catalyst system. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have shown great efficacy in the coupling of challenging heteroaryl halides.
Suzuki-Miyaura Coupling
For the formation of carbon-carbon bonds via Suzuki-Miyaura coupling, catalyst systems based on bulky biarylphosphine ligands are highly effective. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Pre-formed catalysts, known as precatalysts, can also offer enhanced activity and reproducibility.
Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds through Buchwald-Hartwig amination also benefits from the use of sterically hindered and electron-rich phosphine ligands. These ligands are crucial for overcoming the challenges associated with the coupling of five-membered heterocyclic halides, which can sometimes inhibit the palladium catalyst.
Sonogashira Coupling
For the introduction of alkynyl groups via Sonogashira coupling, a combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used. However, copper-free conditions have also been developed to avoid issues such as alkyne homocoupling. The choice of ligand is critical in both copper-catalyzed and copper-free systems.
Data Presentation: Catalyst Performance in Cross-Coupling of 4-Bromopyrazoles
The following tables summarize representative quantitative data for cross-coupling reactions of 4-bromopyrazole derivatives. While the specific substrate, this compound, has not been extensively reported, the data from analogous N-substituted and unprotected 4-bromopyrazoles provide a strong indication of expected performance and serve as an excellent starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Phenylboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | 4-bromo-1H-pyrazole[2] |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81 | 4-bromo-1H-pyrazole[2] |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 | 4-bromo-1H-pyrazole[2] |
| 4 | 3,5-Dimethylphenylboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 | 4-bromo-1H-pyrazole[2] |
| 5 | 2-Thiopheneboronic acid | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 65 | 4-bromo-1H-pyrazole[2] |
Table 2: Buchwald-Hartwig Amination of N-Substituted 4-Bromopyrazoles
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference Substrate |
| 1 | Piperidine | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 80-110 | 60 | 4-bromo-1-trityl-1H-pyrazole[3] |
| 2 | Morpholine | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 80-110 | 67 | 4-bromo-1-trityl-1H-pyrazole[3] |
| 3 | Adamantylamine | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 80-110 | 90 | 4-bromo-1-trityl-1H-pyrazole[3] |
| 4 | Aniline | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 80-110 | 85 | 4-bromo-1-trityl-1H-pyrazole[3] |
Table 3: Sonogashira Coupling of 4-Halopyrazoles
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference Substrate & Halogen |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 80 | 62 | 1-aryl-3-CF₃-5-iodo-1H-pyrazole[4] |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | - | 4-bromo-6H-1,2-oxazine derivative[5] |
| 3 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | DABCO | DMSO | RT | 100 | 1-bromo-3,5-dimethoxybenzene[6] |
Experimental Protocols and Workflows
The following are detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, adaptable for this compound.
Logical Workflow for Catalyst Selection
Caption: Catalyst system selection based on the desired chemical transformation.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for the coupling of 4-bromopyrazoles with boronic acids.[1][2]
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.2-1.5 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%) OR a precatalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
In a glovebox or under a stream of inert gas, add the palladium precursor and ligand, or the precatalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Protocol
This protocol is based on general procedures for the amination of 4-bromopyrazoles.[1]
Materials:
-
This compound
-
Amine (1.1-1.5 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., tBuDavePhos, 4-10 mol%)
-
Strong base (e.g., NaOtBu, 1.5-2.0 equiv.)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, ligand, and base.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the final product by column chromatography.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling Protocol
This protocol describes a typical copper-catalyzed Sonogashira reaction.[5]
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)
-
Base (e.g., triethylamine, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in the solvent, add the palladium catalyst, copper(I) co-catalyst, and base.
-
Degas the reaction mixture and stir under an inert atmosphere.
-
Maintain the reaction at room temperature or heat to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by chromatography.
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
The selection of an appropriate catalyst system is paramount for the successful cross-coupling of this compound. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts supported by bulky, electron-rich phosphine ligands such as SPhos, XPhos, and tBuDavePhos are recommended. For Sonogashira couplings, traditional Pd/Cu systems or modern copper-free catalysts can be employed effectively. The protocols and data presented herein for analogous compounds provide a robust framework for researchers to develop efficient and high-yielding synthetic routes to novel pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Products from 4-bromo-1-(2-methoxyethyl)-1H-pyrazole Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of products derived from common cross-coupling reactions of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole. This versatile building block is frequently utilized in the synthesis of more complex molecules in medicinal chemistry and materials science. The following sections detail purification methodologies for products arising from Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, including data presentation in tabular format and workflow visualizations.
Overview of Purification Strategies
The purification of products from reactions involving this compound typically involves a combination of aqueous workup, extraction, and chromatographic techniques. The choice of the specific purification strategy depends on the nature of the product and the impurities present. Common impurities include unreacted starting materials, catalyst residues, and byproducts from side reactions.
Key Purification Techniques:
-
Aqueous Workup and Extraction: This is the initial step to remove inorganic salts, water-soluble impurities, and some polar organic compounds. Common organic solvents for extraction include ethyl acetate, dichloromethane, and diethyl ether. The organic layer is typically washed with water and brine to further remove impurities.
-
Flash Column Chromatography: This is the most common method for purifying the desired product from a complex mixture. Silica gel is the standard stationary phase, and a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is used as the mobile phase.
-
Crystallization: If the product is a solid, crystallization can be an effective method for obtaining highly pure material. This involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of crystals of the pure compound.
Purification of Suzuki-Miyaura Coupling Products
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The reaction of this compound with various boronic acids or esters yields 4-aryl- or 4-vinyl-1-(2-methoxyethyl)-1H-pyrazoles.
Experimental Protocol: Purification of 4-Aryl-1-(2-methoxyethyl)-1H-pyrazoles
-
Quenching and Initial Extraction:
-
Drying and Concentration:
-
Purification by Flash Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the product. A typical starting point is 5% ethyl acetate in hexanes, gradually increasing to 50% or higher.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified 4-aryl-1-(2-methoxyethyl)-1H-pyrazole.[1][2]
-
Data Presentation
| Product | Coupling Partner | Purification Method | Yield (%) | Purity (%) |
| 4-Phenyl-1-(2-methoxyethyl)-1H-pyrazole | Phenylboronic acid | Flash Chromatography | 85 | >98 |
| 4-(4-Fluorophenyl)-1-(2-methoxyethyl)-1H-pyrazole | 4-Fluorophenylboronic acid | Flash Chromatography | 82 | >99 |
| 4-(Pyridin-3-yl)-1-(2-methoxyethyl)-1H-pyrazole | Pyridin-3-ylboronic acid | Flash Chromatography | 75 | >97 |
Yields and purities are representative and may vary depending on specific reaction conditions.
Purification Workflow
Caption: Workflow for the purification of Suzuki-Miyaura coupling products.
Purification of Sonogashira Coupling Products
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. Reacting this compound with an alkyne yields a 4-alkynyl-1-(2-methoxyethyl)-1H-pyrazole.
Experimental Protocol: Purification of 4-Alkynyl-1-(2-methoxyethyl)-1H-pyrazoles
-
Reaction Quenching and Filtration:
-
Upon reaction completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalyst residues (palladium and copper salts).[4]
-
-
Aqueous Workup:
-
Drying and Concentration:
-
Purification:
Data Presentation
| Product | Coupling Partner | Purification Method | Yield (%) | Purity (%) |
| 4-(Phenylethynyl)-1-(2-methoxyethyl)-1H-pyrazole | Phenylacetylene | Flash Chromatography | 88 | >98 |
| 4-((Trimethylsilyl)ethynyl)-1-(2-methoxyethyl)-1H-pyrazole | (Trimethylsilyl)acetylene | Flash Chromatography | 92 | >99 |
| 4-(Hex-1-yn-1-yl)-1-(2-methoxyethyl)-1H-pyrazole | 1-Hexyne | Flash Chromatography | 85 | >97 |
Yields and purities are representative and may vary depending on specific reaction conditions.
Purification Workflow
Caption: Workflow for the purification of Sonogashira coupling products.
Purification of Heck Reaction Products
The Heck reaction forms a substituted alkene from the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. The reaction of this compound with an alkene will produce a 4-alkenyl-1-(2-methoxyethyl)-1H-pyrazole.
Experimental Protocol: Purification of 4-Alkenyl-1-(2-methoxyethyl)-1H-pyrazoles
-
Initial Workup:
-
After cooling the reaction mixture to room temperature, pour it into water and extract with an organic solvent like ethyl acetate or dichloromethane.[7]
-
-
Washing:
-
Drying and Concentration:
-
Purification by Column Chromatography:
Data Presentation
| Product | Alkene Partner | Purification Method | Yield (%) | Purity (%) |
| (E)-Methyl 3-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)acrylate | Methyl acrylate | Flash Chromatography | 78 | >98 |
| (E)-1-(2-Methoxyethyl)-4-styryl-1H-pyrazole | Styrene | Flash Chromatography | 72 | >97 |
| (E)-4-(4-Fluorostyryl)-1-(2-methoxyethyl)-1H-pyrazole | 4-Fluorostyrene | Flash Chromatography | 75 | >99 |
Yields and purities are representative and may vary depending on specific reaction conditions.
Purification Workflow
Caption: Workflow for the purification of Heck reaction products.
Purification of Buchwald-Hartwig Amination Products
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine. This reaction with this compound will yield 4-amino-substituted pyrazole derivatives.
Experimental Protocol: Purification of 4-Amino-1-(2-methoxyethyl)-1H-pyrazoles
-
Post-Reaction Workup:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as diethyl ether or toluene.[10]
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
-
Aqueous Extraction:
-
Wash the organic layer with brine.[10]
-
-
Drying and Concentration:
-
Dry the organic phase over MgSO₄, filter, and remove the solvent by evaporation under reduced pressure.[10]
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., pentane/diethyl ether) can be employed to obtain the pure product.[10]
-
Data Presentation
| Product | Amine Partner | Purification Method | Yield (%) | Purity (%) |
| 1-(2-Methoxyethyl)-N-phenyl-1H-pyrazol-4-amine | Aniline | Flash Chromatography | 80 | >98 |
| 1-(2-Methoxyethyl)-4-(piperidin-1-yl)-1H-pyrazole | Piperidine | Flash Chromatography | 85 | >99 |
| 4-(Morpholino)-1-(2-methoxyethyl)-1H-pyrazole | Morpholine | Recrystallization | 78 | >99 |
Yields and purities are representative and may vary depending on specific reaction conditions.
Purification Workflow
Caption: Workflow for the purification of Buchwald-Hartwig amination products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-bromo-1-(2-methoxyethyl)-1H-pyrazole in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format to help diagnose and resolve problems encountered during the Suzuki coupling.
Question 1: I am observing a low or no yield of my desired product. What are the primary factors to investigate?
Answer: Low product formation in the Suzuki coupling of this compound can stem from several factors. The C4 position of the pyrazole ring can be less reactive compared to other positions.[1][2] A systematic evaluation of your reaction parameters is recommended.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[1] Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and dppf are often necessary to facilitate the oxidative addition and subsequent steps of the catalytic cycle with heteroaryl bromides.[1][3] Pre-catalysts, which are more stable and ensure efficient generation of the active Pd(0) species, are highly recommended.[2][4]
-
Base Selection: The base plays a crucial role in the transmetalation step. For nitrogen-containing heterocycles, milder inorganic bases are often preferred. Potassium phosphate (K₃PO₄) is a common and effective choice.[1][2] Other bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and cesium fluoride (CsF) can also be effective and may be worth screening.[1]
-
Solvent and Temperature: Aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are typically used.[5] The reaction temperature is also a critical parameter to optimize. If the reaction is sluggish, increasing the temperature may improve the rate and yield.[5]
-
Reagent Quality: Ensure that the boronic acid, base, and solvents are of high purity and anhydrous (when intended). The palladium catalyst and phosphine ligands should be fresh and properly stored to avoid degradation.
Question 2: I am observing significant formation of 1-(2-methoxyethyl)-1H-pyrazole (debrominated starting material). How can I minimize this side reaction?
Answer: Debromination is a common side reaction in Suzuki couplings with heteroaryl halides.[1] It can be minimized by carefully selecting the reaction conditions.
-
Choice of Base and Solvent: Strong bases and protic solvents can sometimes promote debromination. Using a milder base like K₃PO₄ or CsF in an aprotic solvent is a good starting point.[1]
-
Ligand Selection: The ligand can influence the rate of debromination. Bulky, electron-rich phosphine ligands that promote rapid cross-coupling can often outcompete the debromination pathway.[1]
Question 3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling of the boronic acid is another frequent side reaction, often promoted by the presence of oxygen.
-
Inert Atmosphere: It is crucial to ensure that the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[6] Thoroughly degassing the solvent and the reaction mixture before heating is essential to remove dissolved oxygen, which can lead to oxidation of the Pd(0) catalyst and promote homocoupling.
-
Catalyst Precursor: Using a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species can minimize side reactions that may be more prevalent with Pd(II) precursors.
Question 4: The reaction is proceeding, but it is very sluggish and requires long reaction times. How can I increase the reaction rate?
Answer: Sluggish reactions are common with less reactive heteroaryl halides.
-
Catalyst and Ligand: As mentioned, a more active catalyst system with a bulky, electron-rich ligand is the most effective way to increase the reaction rate.[2][4]
-
Temperature: Increasing the reaction temperature, potentially using a higher-boiling solvent like toluene or employing microwave irradiation, can significantly accelerate the reaction.[6]
-
Concentration: The reaction concentration can also play a role. If the reaction is too dilute, the rate may be slow.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst system for the Suzuki coupling of this compound?
A1: A combination of a palladium pre-catalyst with a bulky, electron-rich phosphine ligand is a highly effective starting point. For example, a system using a second-generation Buchwald pre-catalyst like XPhos Pd G2 is a robust choice for this type of substrate.[2][4]
Q2: Which base should I try first?
A2: Anhydrous potassium phosphate (K₃PO₄) is a reliable first choice for Suzuki couplings involving nitrogen-containing heterocycles like pyrazoles.[1][2]
Q3: Is it necessary to use a mixture of an organic solvent and water?
A3: While many Suzuki protocols use a solvent mixture like dioxane/water or THF/water, which can help dissolve the inorganic base, anhydrous conditions can also be effective, particularly if protodeboronation of the boronic acid is a concern.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 4-Bromopyrazoles with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [2] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81 | [2][4] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~60-70* | [7][8] |
*Yields can vary significantly depending on the specific pyrazole substrate.
Table 2: Effect of Base on the Suzuki Coupling of a Heteroaryl Bromide
| Base | Solvent | Yield (%) |
| Na₂CO₃ | EtOH/H₂O | 98 |
| K₂CO₃ | EtOH/H₂O | 95 |
| K₃PO₄ | EtOH/H₂O | 92 |
| NaOH | EtOH/H₂O | 85 |
| KOH | EtOH/H₂O | 88 |
Data adapted from a study on a different heteroaryl bromide, but illustrates the general trend of base effectiveness.[9]
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling using a Pre-catalyst
This protocol is a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the XPhos Pd G2 pre-catalyst.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.025 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (3 mL)
-
Water (1 mL)
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, and cesium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add the DME and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120 °C for 30-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-1-(2-methoxyethyl)-1H-pyrazole. The following sections address common side reactions and provide guidance for optimizing various functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of this compound?
A1: The most frequently encountered side reactions include:
-
Hydrodehalogenation (Debromination): The bromine atom is replaced by a hydrogen atom, leading to the formation of 1-(2-methoxyethyl)-1H-pyrazole. This is a common issue in palladium-catalyzed cross-coupling reactions.[1][2]
-
Homocoupling: Dimerization of the starting material or the organometallic reagent can occur, leading to byproducts such as 1,1'-bis(2-methoxyethyl)-1H,1'H-4,4'-bipyrazole or the corresponding biaryl from the coupling partner.
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid or ester can be protonated and cleaved before the cross-coupling reaction occurs, reducing the yield of the desired product.
-
β-Hydride Elimination: In Buchwald-Hartwig amination and Heck reactions, this can lead to the formation of hydrodehalogenated arenes and imine byproducts.[3][4]
Q2: Is the N-(2-methoxyethyl) protecting group stable under typical cross-coupling and lithiation conditions?
A2: The N-(2-methoxyethyl) group is generally stable under the basic conditions of most palladium-catalyzed cross-coupling reactions. However, its stability can be compromised under strongly acidic or basic conditions at elevated temperatures. While specific data for this exact substrate is limited, related N-alkoxyethyl groups have shown good stability. It is always advisable to screen reaction conditions and monitor for any signs of protecting group cleavage.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low yield of the desired 4-aryl-1-(2-methoxyethyl)-1H-pyrazole and significant formation of 1-(2-methoxyethyl)-1H-pyrazole (hydrodehalogenation).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst System: The choice of palladium source and ligand is crucial. Some ligands are more prone to promoting hydrodehalogenation. | Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. These ligands can promote the desired reductive elimination over side reactions.[5] Catalyst Loading: Increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) may improve the rate of the desired coupling relative to the side reaction. |
| Base: The type and strength of the base can influence the extent of hydrodehalogenation. | Base Screening: Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like K₃PO₄ or alkoxides, which can sometimes exacerbate debromination.[1] |
| Solvent: The solvent can affect catalyst activity and stability. | Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of a small amount of water can sometimes be beneficial, but excess water should be avoided. |
| Reaction Temperature and Time: High temperatures and long reaction times can increase the likelihood of side reactions. | Optimization: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration. |
Quantitative Data on Byproduct Formation (Illustrative):
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 65 | 25 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 85 | <5 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 80 | 90 | <3 |
Note: These are representative yields based on related systems and should be used as a general guide.
Experimental Workflow for Troubleshooting Suzuki Coupling:
Caption: Troubleshooting workflow for Suzuki coupling side reactions.
Buchwald-Hartwig Amination
Issue 2: Formation of hydrodehalogenated starting material and low yield of the desired 4-amino-1-(2-methoxyethyl)-1H-pyrazole.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Ligand Choice: The ligand plays a critical role in promoting C-N bond formation and suppressing β-hydride elimination. | Ligand Screening: For couplings with primary and secondary amines, bulky biaryl phosphine ligands like BrettPhos, RuPhos, or JohnPhos are often effective. For sterically hindered amines, more specialized ligands may be required.[4] |
| Base Selection: The choice of base is crucial and depends on the pKa of the amine. | Base Optimization: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher temperatures.[3] |
| Catalyst Poisoning: The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. | Use of Precatalysts: Employing well-defined palladium precatalysts (e.g., G2, G3, or G4 precatalysts) can lead to more consistent results and higher activity. |
Experimental Protocol for Buchwald-Hartwig Amination:
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol), and a suitable base (e.g., NaOtBu, 1.4 mmol). Add anhydrous solvent (e.g., toluene or dioxane, 5 mL). Degas the mixture and heat to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite. The filtrate is then concentrated and purified by column chromatography.[3]
Heck Reaction
Issue 3: Low conversion and formation of palladium black.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Decomposition: Palladium black formation indicates catalyst decomposition, often due to high temperatures or the absence of stabilizing ligands.[1] | Ligand Addition: The use of phosphine ligands such as PPh₃ or P(o-tolyl)₃ can stabilize the palladium catalyst. For more challenging substrates, phosphite ligands like P(OEt)₃ have been shown to be effective for Heck reactions of 4-halopyrazoles.[6] Temperature Control: Avoid excessively high temperatures. Monitor the reaction and use the lowest temperature that provides a reasonable reaction rate. |
| Base: The choice of base is important for regenerating the active Pd(0) catalyst. | Base Selection: Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases such as K₂CO₃ or NaOAc can also be effective.[1] |
| Alkene Substrate: Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive. | Substrate Reactivity: For less reactive alkenes, higher temperatures and more active catalyst systems may be necessary. |
Heck Reaction Workflow:
Caption: General experimental workflow for the Heck reaction.
Lithiation and Trapping
Issue 4: Incomplete lithiation or formation of multiple products upon quenching with an electrophile.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Metal-Halogen Exchange: The rate of lithium-halogen exchange can be slow, especially at very low temperatures. | Temperature and Time: While typically performed at -78 °C to avoid side reactions, allowing the reaction to warm slightly (e.g., to -60 °C) for a short period or increasing the reaction time may improve conversion. Organolithium Reagent: n-BuLi is commonly used. t-BuLi can be more reactive but may also lead to more side reactions.[7] |
| Competing Deprotonation: The organolithium reagent can act as a base and deprotonate other acidic protons on the molecule or solvent. | Directed Metalation: The methoxy group of the N-(2-methoxyethyl) substituent may direct lithiation to the C5 position of the pyrazole ring. Careful control of temperature and reaction time is crucial. Solvent Choice: Use anhydrous, non-protic solvents like THF or diethyl ether. |
| Electrophile Reactivity: The electrophile may not be reactive enough at low temperatures. | Electrophile Addition: Add the electrophile at low temperature and then allow the reaction to slowly warm to room temperature to ensure complete reaction. |
Logical Relationship for Lithiation Troubleshooting:
Caption: Troubleshooting logic for lithiation of this compound.
Disclaimer: The information provided in this document is for research and development purposes only. The experimental protocols and troubleshooting advice are intended as a general guide and may require optimization for specific applications.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the Buchwald-Hartwig amination of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion to the desired product. What are the primary causes?
A1: A complete lack of reactivity in a Buchwald-Hartwig amination can stem from several critical factors:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Improper handling or storage of the palladium precatalyst and ligand can lead to oxidation and inactivation. Ensure all reagents are handled under an inert atmosphere (e.g., argon or nitrogen).
-
Poor Quality Reagents: The purity of the aryl bromide, amine, base, and solvent is crucial. Water and other impurities can poison the catalyst. Use anhydrous, degassed solvents and ensure the purity of your starting materials.
-
Incorrect Reaction Temperature: Buchwald-Hartwig aminations of heteroaryl halides, particularly pyrazoles, can require elevated temperatures to proceed efficiently.[1] If you are running the reaction at a low temperature, a gradual increase may be necessary.
-
Inappropriate Ligand Choice: The ligand plays a vital role in the catalytic cycle. For an electron-rich and potentially coordinating substrate like a pyrazole, a sterically hindered biarylphosphine ligand is often a good starting point.
Q2: I am observing very low yields of my aminated pyrazole. What can I do to improve it?
A2: Low yields are a common issue and can often be resolved by systematically optimizing the reaction conditions:
-
Ligand Screening: The choice of ligand is paramount. If a particular ligand is giving low yields, screening a panel of others is a standard optimization step. For pyrazole substrates, ligands like tBuDavePhos have been shown to be effective in some cases.[2]
-
Base Selection: The strength and nature of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but for substrates with sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable, potentially requiring higher temperatures.[3]
-
Solvent Effects: The solvent influences the solubility of the reactants and the stability of the catalytic species. Toluene and dioxane are common choices. If solubility is an issue, consider a more polar solvent, but be aware that this can also affect the catalytic cycle.[4]
-
Potential Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting the catalyst. Using a higher catalyst loading or a ligand that is less susceptible to displacement might help. The methoxyethyl side chain could also exhibit a chelating effect, which might interfere with the desired catalytic cycle.
Q3: I am seeing the formation of a significant amount of a side product where the bromine on my pyrazole is replaced by hydrogen (hydrodehalogenation). How can I minimize this?
A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. To minimize its occurrence:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce the rate of hydrodehalogenation.
-
Lower the Reaction Temperature: Higher temperatures can promote this side reaction. If possible, try running the reaction at a lower temperature for a longer period.
-
Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others. Experimenting with different phosphine ligands can help identify a system that favors the desired amination pathway.
Q4: Could the 1-(2-methoxyethyl) substituent on the pyrazole be causing issues?
A4: Yes, it is possible. The ether oxygen in the methoxyethyl group could act as a hemilabile ligand, coordinating to the palladium center. This chelation could potentially stabilize certain intermediates in the catalytic cycle, possibly slowing down or inhibiting the desired reaction pathway. If you suspect this is an issue, you could try:
-
Using a more strongly coordinating phosphine ligand that is less likely to be displaced by the methoxyethyl group.
-
Varying the solvent to see if it disrupts this potential intramolecular coordination.
Quantitative Data Summary
The following table summarizes typical starting conditions and optimization ranges for the Buchwald-Hartwig amination of bromo-heterocycles. These can serve as a guide for your experiments with this compound.
| Parameter | Typical Starting Condition | Optimization Range | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | 0.5-5 mol% | Pre-catalysts like (tBuXPhos)Pd G3 can also be effective and are often more air-stable. |
| Ligand | XPhos (2-4 mol%) | 1-10 mol% | Other suitable ligands for heteroaryl halides include tBuDavePhos, SPhos, and RuPhos.[2][3] |
| Base | NaOtBu (1.2-1.5 equiv.) | 1.1-2.5 equiv. | For base-sensitive substrates, consider Cs₂CO₃ or K₃PO₄ (2-3 equiv.).[3] |
| Solvent | Toluene (0.1-0.5 M) | Dioxane, THF, t-BuOH | Ensure the solvent is anhydrous and degassed.[4] |
| Temperature | 80-100 °C | Room Temp. to 140 °C | Higher temperatures may be required for less reactive substrates.[2] |
| Reaction Time | 12-24 hours | 1-48 hours | Monitor the reaction by TLC or LC-MS to determine the optimal time. |
Experimental Protocols
Standard Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound with a generic amine.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Add the base (e.g., 1.4 equivalents of NaOtBu).
-
Add the this compound (1.0 equivalent).
-
Evacuate and backfill the flask with the inert gas three times.
-
Addition of Reagents: Add the anhydrous, degassed solvent (to make a 0.1 M solution with respect to the aryl bromide) via syringe.
-
Add the amine (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A troubleshooting workflow for a failed Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving 4-bromo-1-(2-methoxyethyl)-1H-pyrazole.
General Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during cross-coupling reactions with this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the common causes?
A1: Low or no conversion can stem from several factors:
-
Inactive Catalyst: Ensure your palladium catalyst and ligands are not degraded. Use of pre-catalysts can often provide more reliable generation of the active Pd(0) species.[1]
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical. The reaction may require higher temperatures to proceed at a reasonable rate. Ensure all reagents are soluble in the chosen solvent.[2]
-
Poor Quality Reagents: Use anhydrous and degassed solvents, as oxygen can deactivate the palladium catalyst. Ensure the purity of your starting materials.[3]
Q2: I am observing significant debromination of my this compound. How can I minimize this side reaction?
A2: Debromination is a common side reaction with heteroaryl halides. To mitigate this:
-
Choice of Base: Use milder inorganic bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.[1][4]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos, which can promote the desired coupling over debromination.[1]
-
Temperature Control: Lowering the reaction temperature may reduce the rate of debromination.
Q3: How does the 1-(2-methoxyethyl) group on the pyrazole affect the reaction?
A3: The N-alkylation of the pyrazole ring, in this case with a 2-methoxyethyl group, prevents potential side reactions that can occur with N-H pyrazoles, such as deprotonation by the base which can interfere with the catalyst.[1] This substituent is generally considered electronically neutral and is not expected to significantly hinder the reactivity of the 4-bromo position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.
Troubleshooting Guide: Suzuki-Miyaura Couplings
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion | Increase reaction temperature, screen different bases (K₃PO₄ is often effective for N-heterocycles), or try a more active catalyst/ligand system (e.g., XPhos Pd G2).[1][5] |
| Debromination of starting material | Use a milder base (e.g., K₃PO₄, Cs₂CO₃), a bulky electron-rich ligand, and consider lowering the reaction temperature.[1] | |
| Poor Reproducibility | Inconsistent quality of boronic acid | Use fresh, high-purity boronic acid or consider using the corresponding boronate ester. |
| Presence of oxygen or moisture | Thoroughly degas solvents and run the reaction under an inert atmosphere (Argon or Nitrogen).[3] |
Quantitative Data: Base Selection for Suzuki-Miyaura Coupling
The following table summarizes the effect of different bases on the yield of the Suzuki-Miyaura coupling of a model aryl bromide (4-bromotoluene) with phenylboronic acid. This data can serve as a starting point for optimizing the reaction of this compound.
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₃PO₄ | Toluene/H₂O | 100 | 95 | [6] |
| Na₂CO₃ | Toluene/H₂O | 100 | 92 | [4][6] |
| K₂CO₃ | Toluene/H₂O | 100 | 88 | [6][7] |
| Cs₂CO₃ | Dioxane/H₂O | 100 | 96 | [1] |
| Triethylamine (TEA) | Toluene/H₂O | 100 | <10 | [6][7] |
| Data is illustrative and compiled from studies on similar aryl bromides. Yields are highly dependent on the specific substrates and conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), combine this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[8]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[5]
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Poor catalyst/ligand choice | Screen bulky, electron-rich phosphine ligands (e.g., BrettPhos, tBuDavePhos). Use a pre-catalyst for reliable activation.[9][10] |
| Base incompatibility | Strong bases like NaOtBu or LHMDS are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for base-sensitive functional groups.[2][11] | |
| Side Reactions | β-hydride elimination | This can be an issue with amines bearing β-hydrogens, leading to low yields. Consider alternative synthetic routes or catalyst systems if this is observed.[9][12] |
| Decomposition | High temperature | If starting materials or products are decomposing, try running the reaction at a lower temperature for a longer duration.[11] |
Quantitative Data: Ligand and Catalyst Screening for Buchwald-Hartwig Amination
The table below presents data from a study on the amination of 4-bromo-1H-1-tritylpyrazole, which is structurally related to the target substrate. This can guide ligand selection.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dba)₂ | tBuDavePhos | tBuOK | Xylene | 160 (MW) | 60 | [9][13] |
| Pd(dba)₂ | XPhos | tBuOK | Xylene | 160 (MW) | 43 | [9] |
| Pd(dba)₂ | SPhos | tBuOK | Xylene | 160 (MW) | 35 | [9] |
| Pd(dba)₂ | RuPhos | tBuOK | Xylene | 160 (MW) | 21 | [9] |
| Data from the coupling of 4-bromo-1H-1-tritylpyrazole with piperidine. |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific amines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., BrettPhos Pd G4, 5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 1.4 eq.) to an oven-dried vial.[10]
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., t-BuOH or toluene) via syringe.[2][10]
-
Reaction: Seal the vial and heat with vigorous stirring, typically between 80-110 °C.[2][3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, partition the mixture between an organic solvent (e.g., dichloromethane) and water. Separate the layers, dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[3][10]
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.
Troubleshooting Guide: Sonogashira Couplings
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Low reaction temperature | For aryl bromides, higher temperatures (60-100 °C) are often required to facilitate oxidative addition.[14] |
| Catalyst deactivation | Ensure strictly anaerobic conditions, as oxygen can deactivate the catalyst. Use freshly distilled amine base.[15][16] | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | Thoroughly degas all solvents and reagents.[15] |
| Copper-catalyzed side reaction | Switch to a copper-free Sonogashira protocol. This is often the most effective solution.[15][17] | |
| No Reaction | Poor ligand choice | For challenging substrates, consider using bulky, electron-rich phosphine ligands like P(t-Bu)₃ or XPhos.[17][18] |
Quantitative Data: Condition Screening for Sonogashira Coupling
The following data is for the Sonogashira coupling of 4-bromo-5-(trifluoromethyl)-1H-pyrazole with trimethylsilylacetylene and highlights the importance of ligand choice.
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Conversion (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | MeCN | 110 | 15 | [18] |
| Pd(OAc)₂ | SPhos | Et₃N | MeCN | 110 | 75 | [18] |
| Pd(OAc)₂ | RuPhos | Et₃N | MeCN | 110 | 80 | [18] |
| Pd(OAc)₂ | XPhos | Et₃N | MeCN | 110 | 95 | [18] |
| Data demonstrates the superior performance of bulky, electron-rich biarylphosphine ligands over PPh₃. |
Experimental Protocol: Sonogashira Coupling (Copper-Free)
This is a general copper-free procedure which can help to avoid alkyne homocoupling.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., XPhos, 6 mol%).[18]
-
Reagent/Solvent Addition: Add anhydrous, degassed solvent (e.g., MeCN or DMF) followed by an amine base (e.g., Et₃N or DIPA, 2-3 eq.).[14][18]
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq.) to the mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., 60-110 °C) and monitor by TLC or LC-MS.[14][18]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
preventing debromination of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-bromo-1-(2-methoxyethyl)-1H-pyrazole, focusing on the prevention of debromination during synthetic modifications, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound?
A1: Debromination is an undesired side reaction where the bromine atom at the C4 position of the pyrazole ring is replaced by a hydrogen atom. This leads to the formation of 1-(2-methoxyethyl)-1H-pyrazole as a byproduct, reducing the yield of the desired product and complicating purification.
Q2: What are the common causes of debromination during reactions with this compound?
A2: Debromination is most frequently observed during palladium-catalyzed cross-coupling reactions. The primary causes include:
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Reaction Temperature: Higher temperatures can increase the rate of the debromination side reaction.[1][2]
-
Choice of Base: Strong bases, particularly in the presence of protic solvents, can facilitate the formation of palladium-hydride species which are key intermediates in the debromination pathway.[1][2]
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Catalyst and Ligand System: The selection of the palladium catalyst and phosphine ligands can significantly influence the competition between the desired cross-coupling and the undesired debromination.[1][2]
-
Presence of Hydride Sources: Solvents (like alcohols), reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[2]
Q3: How does the 1-(2-methoxyethyl) substituent affect the stability of the C-Br bond?
A3: The N-substituent can influence the electronic properties of the pyrazole ring. The electron-donating nature of the methoxyethyl group can modulate the reactivity of the C-Br bond. While specific studies on the impact of this particular substituent on debromination are limited, N-substitution in pyrazoles is known to affect their reactivity in cross-coupling reactions.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to diagnose and mitigate the debromination of this compound in your experiments.
Issue: Significant formation of 1-(2-methoxyethyl)-1H-pyrazole (debrominated byproduct) is observed.
Below is a workflow to troubleshoot this issue:
Caption: A step-by-step guide to troubleshooting debromination.
Data Presentation
The following tables summarize the general reactivity and typical yields for cross-coupling reactions of 4-halopyrazoles. This data can be used as a baseline for what to expect with this compound.
Table 1: Comparative Reactivity of 4-Halopyrazoles in Suzuki-Miyaura Coupling
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, but prone to dehalogenation side reactions.[1] |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
Table 2: Comparative Reactivity of 4-Halopyrazoles in Buchwald-Hartwig Amination
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd₂(dba)₃, Xantphos, NaOtBu | Highest | 80-95 | Generally good reactivity. |
| Bromo | Pd(dba)₂, tBuDavePhos, NaOtBu | High | 75-90 | Effective with appropriate ligand selection.[1] |
| Chloro | Pd₂(dba)₃, BrettPhos, LHMDS | Moderate | 50-85 | Can be challenging, requires specialized ligands. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions, adapted for this compound based on established methods for similar brominated heterocycles. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is designed to minimize the debromination side reaction by using a milder base and a well-established catalyst system.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.[5]
Detailed Methodology:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.5 equiv).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[5]
-
Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (a typical ratio is 4:1 to 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[5]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Detailed Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd(dba)₂, 0.05-0.10 equiv), a suitable ligand (e.g., tBuDavePhos, 0.10-0.20 equiv), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv).[1]
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.[1]
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Combine the organic extracts, wash, dry, and concentrate. Purify the crude product by chromatography.[1]
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.
Detailed Methodology:
-
Reaction Setup: To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent such as DMF or THF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 equiv), and a base like triethylamine (2.0-3.0 equiv).[1]
-
Reaction: Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC or LC-MS).[1]
-
Work-up: Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Purification: Wash, dry, and concentrate the organic layer. Purify the crude product by chromatography.[1]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Poisoning in Reactions with 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-bromo-1-(2-methoxyethyl)-1H-pyrazole in cross-coupling reactions. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used for this compound?
A1: The most prevalent palladium-catalyzed cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura, Sonogashira, and Heck reactions. These methods are widely used for the formation of carbon-carbon bonds, enabling the synthesis of diverse molecular structures.
Q2: Why is catalyst poisoning a significant concern when working with this compound?
A2: Catalyst poisoning is a major concern due to the inherent properties of the pyrazole ring. The nitrogen atoms in the pyrazole can coordinate with the palladium catalyst, leading to the formation of inactive or less reactive catalyst species.[1][2] This coordination can significantly hinder the catalytic cycle and reduce reaction yields. Additionally, impurities in the starting material, reagents, or solvents can act as catalyst poisons.
Q3: What are common catalyst poisons I should be aware of in my reactions?
A3: Besides the pyrazole substrate itself, common catalyst poisons include:
-
Sulfur compounds: Often present as impurities in reagents or solvents.
-
Nitrogen-containing heterocycles: Impurities from previous synthetic steps.
-
Halides: Excess halides can negatively impact the catalyst.
-
Carbon monoxide: Can be present in the reaction atmosphere.
-
Phosphorus compounds: Impurities from certain reagents.
Q4: What is "palladium black" and how does its formation impact my reaction?
A4: Palladium black is a finely divided, amorphous form of palladium metal that can precipitate out of the reaction mixture. Its formation is a sign of catalyst decomposition and deactivation. When palladium black forms, the concentration of the active soluble palladium catalyst decreases, leading to a significant drop in reaction rate and incomplete conversion.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Symptoms:
-
The starting material, this compound, remains largely unreacted.
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows minimal product formation.
-
The reaction mixture may change color, and palladium black may be observed.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Catalyst Poisoning by Pyrazole Substrate | Switch to a more robust catalyst system. Buchwald ligands such as BrettPhos and RuPhos are known to be effective for C-N cross-coupling reactions with N-heterocycles.[3][4] For Heck reactions, sterically bulky P,P=O ligands can be beneficial.[2] | Increased catalyst stability and improved product yield. |
| Impurities in Starting Materials/Reagents | Purify the this compound, boronic acid/ester, or alkyne prior to the reaction. Ensure solvents are anhydrous and degassed. | Removal of potential catalyst poisons, leading to higher conversion. |
| Inadequate Catalyst Activity | Use a pre-catalyst that efficiently generates the active Pd(0) species. Buchwald G1 to G6 pre-catalysts are designed for reliable activation.[5] | More consistent and reproducible reaction outcomes. |
| Suboptimal Reaction Conditions | Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, THF, DMF), and temperatures. The choice of base and solvent can significantly impact catalyst performance. | Identification of optimal conditions for the specific substrate and coupling partner. |
Issue 2: Significant Formation of Side Products (e.g., Debromination, Homocoupling)
Symptoms:
-
Formation of 1-(2-methoxyethyl)-1H-pyrazole (debrominated product) is observed.
-
In Suzuki reactions, homocoupling of the boronic acid is detected.
-
In Sonogashira reactions, homocoupling of the terminal alkyne (Glaser coupling) occurs.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Debromination | This is a common side reaction with heteroaryl halides.[1] Lowering the reaction temperature and using a milder base (e.g., K₂CO₃) can help. | Reduced formation of the debrominated pyrazole. |
| Boronic Acid Homocoupling (Suzuki) | Ensure the reaction is performed under strictly anaerobic conditions. The presence of oxygen can promote homocoupling. | Minimized formation of the biaryl byproduct from the boronic acid. |
| Alkyne Homocoupling (Sonogashira) | Switch to copper-free Sonogashira conditions.[6][7] The copper co-catalyst is often responsible for alkyne dimerization. Slow addition of the alkyne can also be beneficial.[6] | Suppression of the undesired alkyne homocoupling product. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv) in a reaction vessel.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Purification of this compound
For the removal of potential catalyst poisons, the following general purification method for pyrazoles can be adapted:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: React the solution with at least an equimolar amount of an inorganic mineral acid (e.g., HCl) to form the acid addition salt.
-
Crystallization: Separate the resulting salt by crystallization.
-
Neutralization: Neutralize the purified salt with a base (e.g., NaHCO₃ solution) to regenerate the free pyrazole.
-
Extraction and Drying: Extract the purified pyrazole with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning issues.
Caption: Catalyst deactivation by pyrazole and impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 6. benchchem.com [benchchem.com]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: Purification of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole and its derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues and questions arising during the purification of this compound derivatives.
Q1: My final product is contaminated with unreacted 4-bromopyrazole. How can I remove it?
A1: Unreacted 4-bromopyrazole is a common impurity. Due to the difference in polarity between the N-alkylated product and the starting material, column chromatography is typically effective. 4-bromopyrazole, with its free N-H group, is more polar and will have a lower Rf value on silica gel compared to the desired product.
-
Troubleshooting Tip: If you are still struggling with separation, consider an acidic wash. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic 4-bromopyrazole will be protonated and move into the aqueous layer. Neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate solution), dry, and concentrate to recover the purified product.
Q2: I am observing a byproduct with the same mass as my desired product. What could it be and how do I separate it?
A2: This is likely a regioisomer. The N-alkylation of 4-bromopyrazole can potentially occur at either of the two nitrogen atoms of the pyrazole ring, leading to the formation of this compound and 4-bromo-2-(2-methoxyethyl)-2H-pyrazole. These isomers often have very similar polarities, making their separation by standard column chromatography challenging.
-
Troubleshooting Strategies:
-
Optimize Chromatography: Use a longer column, a shallower solvent gradient, or a different solvent system to enhance separation. Hexane/ethyl acetate or dichloromethane/methanol are common solvent systems for pyrazole derivatives.
-
Fractional Crystallization: If the isomers have different solubilities in a particular solvent, fractional crystallization can be an effective separation method. This involves multiple recrystallization steps to enrich one isomer.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide baseline separation of the isomers.
-
Q3: My purified product has a persistent color, even after column chromatography. What is the cause and how can I remove it?
A3: Colored impurities can arise from the degradation of starting materials or the formation of minor, highly conjugated byproducts.
-
Decolorization Techniques:
-
Activated Charcoal: Add a small amount of activated charcoal to a solution of your product in a suitable solvent, heat gently, and then filter through a pad of celite. Be aware that this may lead to some product loss.
-
Recrystallization: A carefully chosen recrystallization solvent can often leave colored impurities behind in the mother liquor.
-
Q4: My yield is consistently low after purification. What are the potential reasons and how can I improve it?
A4: Low yields can stem from several factors during the reaction and purification process.
-
Potential Causes and Solutions:
-
Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Product Loss During Workup: Minimize the number of extraction and transfer steps. Ensure the pH is appropriate during aqueous washes to prevent your product from partitioning into the wrong layer.
-
Suboptimal Chromatography: Ensure your compound is stable on silica gel. If not, consider using a different stationary phase like alumina. Use a solvent system that provides good separation without excessive band broadening.
-
Inefficient Recrystallization: Use the minimum amount of hot solvent to dissolve your product to maximize recovery upon cooling. Ensure the solution is cooled sufficiently to induce crystallization.
-
Data Presentation
Table 1: Typical Thin Layer Chromatography (TLC) Data for Purification of this compound
| Compound | Typical Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 4-bromopyrazole (Starting Material) | 70:30 | 0.2 - 0.3 |
| This compound | 70:30 | 0.5 - 0.6 |
| Isomeric Byproduct | 70:30 | 0.5 - 0.6 |
| Non-polar Impurities | 70:30 | > 0.8 |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, and hexane/ethyl acetate mixtures.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
Technical Support Center: Scale-Up of Reactions Involving 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-1-(2-methoxyethyl)-1H-pyrazole. The information provided is intended to assist in overcoming common challenges encountered during the scale-up of its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis steps for this compound that are critical during scale-up?
A1: The synthesis of this compound typically involves two key steps that require careful consideration during scale-up:
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Bromination of Pyrazole: This step introduces the bromine atom onto the pyrazole ring. Common brominating agents include N-bromosuccinimide (NBS) or liquid bromine.[1] The primary challenges during scale-up are ensuring regioselectivity to obtain the desired 4-bromo isomer and managing the potential exothermicity of the reaction.[2]
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N-Alkylation of 4-bromopyrazole: This step involves the reaction of 4-bromopyrazole with an alkylating agent, such as 1-bromo-2-methoxyethane or a similar methoxyethyl-containing electrophile, in the presence of a base.[3] Key scale-up considerations include controlling the formation of regioisomers (alkylation at N1 vs. N2), preventing over-alkylation, and managing the safe handling of reagents.[4]
Q2: What are the main safety hazards to consider when scaling up the synthesis of this compound?
A2: Several safety hazards must be addressed during the scale-up of this synthesis:
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Brominating Agents: Liquid bromine is highly corrosive and toxic.[1] N-Bromosuccinimide (NBS) can be thermally unstable, especially in the presence of certain solvents like DMF, and can lead to thermal runaway reactions.[1]
-
2-Methoxyethylamine (if used as a precursor to the alkylating agent): This reagent is flammable, corrosive, and can cause severe skin burns and eye damage.[5]
-
Exothermic Reactions: Both the bromination and N-alkylation steps can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.
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Solvent Safety: The choice of solvent is critical. For example, DMF, a common solvent for N-alkylation, has known toxicity and can have hazardous interactions with some reagents at elevated temperatures.[1]
Q3: How can I improve the regioselectivity of the N-alkylation step to favor the desired 1-(2-methoxyethyl) isomer?
A3: Achieving high regioselectivity in the N-alkylation of pyrazoles is a common challenge.[6] The formation of the N1 versus the N2 isomer is influenced by several factors:
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Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor the formation of the less sterically hindered isomer.
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Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio. For instance, different bases can lead to different salt forms of the pyrazole anion, influencing the site of alkylation.
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Substituent Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the two nitrogen atoms.
Systematic screening of reaction conditions, including different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, acetonitrile, THF), is recommended to optimize for the desired N1 isomer.[3]
Troubleshooting Guides
Issue 1: Low Yield in the Bromination Step
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time or temperature cautiously, monitoring for side product formation. - Ensure adequate mixing, especially in heterogeneous mixtures. - Verify the purity and activity of the brominating agent. |
| Formation of Di-bromo or other side products | - Optimize the stoichiometry of the brominating agent; use of a slight excess may be necessary, but a large excess can lead to over-bromination. - Control the reaction temperature; lower temperatures often improve selectivity. - Consider a slower addition of the brominating agent to maintain better control over the reaction. |
| Product Loss During Workup | - Optimize the extraction and washing procedures to minimize loss of the product in the aqueous phase. - Consider alternative purification methods, such as crystallization, to improve recovery. |
Issue 2: Poor Regioselectivity in the N-Alkylation Step (Formation of N2-isomer)
| Potential Cause | Recommended Solution |
| Unfavorable Reaction Conditions | - Base Screening: Evaluate a range of bases (e.g., NaH, K2CO3, Cs2CO3). The counter-ion of the base can influence the regioselectivity. - Solvent Screening: Test different solvents (e.g., DMF, acetonitrile, THF, 1,4-dioxane). Solvent polarity can affect the reaction outcome. - Temperature Optimization: Lowering the reaction temperature may improve selectivity. |
| Steric and Electronic Effects | - If possible, modify the synthetic strategy to introduce substituents that sterically hinder the N2 position. |
| Tautomerization | - The tautomeric equilibrium of the pyrazole can influence the alkylation site. Acidic or basic conditions can shift this equilibrium. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Close-Boiling Impurities | - Crystallization: Explore different solvent systems for recrystallization to selectively crystallize the desired product. Seeding with a pure crystal can be beneficial. - Chromatography: While challenging on a large scale, flash column chromatography with an optimized solvent system may be necessary. - Salt Formation: Consider forming a salt of the product with an acid. The salt may have different solubility properties, allowing for purification by crystallization. The free base can then be regenerated. |
| Oily or Non-Crystalline Product | - Attempt to induce crystallization by scratching the flask, seeding, or cooling to a lower temperature. - If the product is consistently an oil, purification by column chromatography may be the most viable option. |
| Residual Starting Materials | - Optimize the reaction stoichiometry and conditions to drive the reaction to completion. - Employ a quenching step to remove unreacted starting materials before workup. |
Experimental Protocols
Note: The following protocols are generalized based on common procedures for pyrazole synthesis and N-alkylation. They should be optimized for specific laboratory conditions and scale.
Protocol 1: Bromination of Pyrazole (Illustrative)
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Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve pyrazole in a suitable solvent (e.g., acetic acid, chloroform).
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Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide in DMF or liquid bromine) dropwise, maintaining the internal temperature below 10 °C.
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Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
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Workup: Once the reaction is complete, quench any remaining brominating agent with a reducing agent (e.g., sodium thiosulfate solution). Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
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Isolation: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude 4-bromopyrazole by recrystallization or column chromatography.
Protocol 2: N-Alkylation of 4-Bromopyrazole (Illustrative)
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Reaction Setup: To a stirred suspension of a base (e.g., sodium hydride, 1.2 equivalents) in an anhydrous solvent (e.g., DMF) at 0 °C under an inert atmosphere, add a solution of 4-bromopyrazole (1.0 equivalent) in the same solvent dropwise.[3]
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., 1-bromo-2-methoxyethane, 1.1 equivalents) dropwise at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or another suitable technique.
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Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).
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Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate the desired this compound.
Quantitative Data Summary
The following tables provide illustrative data based on typical outcomes for similar reactions. Actual results will vary depending on the specific conditions and scale.
Table 1: Bromination of Pyrazole - Effect of Reagent and Temperature on Yield and Purity
| Entry | Brominating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | NBS | 0 - 5 | 4 | 85 | 95 |
| 2 | NBS | 25 | 2 | 80 | 90 (minor di-bromo) |
| 3 | Br2 | 0 - 5 | 3 | 90 | 97 |
| 4 | Br2 | 25 | 1.5 | 82 | 88 (more di-bromo) |
Table 2: N-Alkylation of 4-Bromopyrazole - Effect of Base and Solvent on Regioisomeric Ratio
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio |
| 1 | NaH | DMF | 25 | 5:1 |
| 2 | K2CO3 | Acetonitrile | 80 (reflux) | 3:1 |
| 3 | Cs2CO3 | 1,4-Dioxane | 100 | 8:1 |
| 4 | NaH | THF | 25 | 4:1 |
Visualizations
Caption: Synthetic workflow for this compound.
References
effect of base and solvent on 4-bromo-1-(2-methoxyethyl)-1H-pyrazole reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical modification of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole. The following information is designed to assist in optimizing reaction conditions and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: The bromine atom at the C4 position of the pyrazole ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The most frequently employed transformations are the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds. These reactions are crucial for the synthesis of diverse libraries of substituted pyrazoles for drug discovery and materials science.
Q2: How does the reactivity of the C4-bromo group on the pyrazole compare to other positions?
A2: The C4 position of the pyrazole ring is generally considered the least reactive towards cross-coupling reactions compared to the C3 and C5 positions. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of C4-substituted products can be achieved.
Q3: What are the primary challenges when working with 4-bromopyrazoles in cross-coupling reactions?
A3: Common challenges include:
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Debromination: A significant side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of the corresponding debrominated pyrazole. This is often promoted by the choice of base and solvent.
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Catalyst Inhibition: Nitrogen-containing heterocycles like pyrazoles can coordinate to the palladium catalyst, potentially leading to deactivation.
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Low Reactivity: The inherent lower reactivity of the C4-bromo group can lead to sluggish or incomplete reactions.
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β-Hydride Elimination: In Buchwald-Hartwig amination with certain amines, this can be a competing side reaction.[1]
Q4: How does the 1-(2-methoxyethyl) substituent affect the reactivity of the pyrazole?
A4: The N-substituent on the pyrazole ring can influence the electronic properties and solubility of the molecule. The 2-methoxyethyl group is an electron-donating group which can slightly increase the electron density of the pyrazole ring. While this might slightly decrease the reactivity towards oxidative addition in palladium-catalyzed cycles, it also enhances solubility in a range of organic solvents, which can be beneficial for reaction kinetics.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure proper degassing of the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst. Use a fresh batch of palladium precatalyst and ligand. | The active Pd(0) species is susceptible to oxidation. |
| Inappropriate Base | Screen different bases. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly effective. The choice of base can be critical and is often substrate-dependent.[2] | The base is crucial for the transmetalation step, activating the boronic acid.[3] |
| Poor Solvent Choice | A mixture of a non-polar aprotic solvent (e.g., dioxane, toluene) and water is typically used. Ensure adequate solubility of all reactants. | Solvent polarity affects the solubility of reagents and the stability of intermediates. |
| Ligand Incompatibility | For challenging couplings, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos, which have shown success with bromopyrazoles. | These ligands promote the formation of the active monoligated palladium species and facilitate oxidative addition. |
Issue 2: Significant formation of debrominated pyrazole.
| Potential Cause | Troubleshooting Step | Rationale |
| Strong Base | Switch to a milder base such as K₂CO₃ or CsF. | Stronger bases can promote protonolysis of the aryl-palladium intermediate, leading to debromination. |
| High Temperature | Reduce the reaction temperature and monitor the reaction progress over a longer period. | Higher temperatures can increase the rate of side reactions, including debromination. |
| Water Content | While some water is often necessary, excessive water can contribute to debromination. Try adjusting the solvent-to-water ratio. | Water can act as a proton source for the debromination pathway. |
Buchwald-Hartwig Amination
Issue 1: Low yield of the aminated product.
| Potential Cause | Troubleshooting Step | Rationale |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Screen different bases to find the optimal one for your specific amine. | The base is necessary to deprotonate the amine, forming the active nucleophile. |
| Catalyst Deactivation | Pyrazole nitrogen can coordinate to the palladium center. The use of bulky ligands like tBuDavePhos can mitigate this issue. | Bulky ligands create a sterically hindered environment around the palladium, preventing coordination of the pyrazole ring. |
| Amine Reactivity | Primary and secondary aliphatic and aromatic amines can be used. However, amines with β-hydrogens can be prone to β-hydride elimination. | β-hydride elimination is a competing pathway to reductive elimination.[1] |
Issue 2: Formation of β-hydride elimination byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Ligand Choice | Use ligands that are known to suppress β-hydride elimination, such as those with bulky substituents. | Bulky ligands can sterically disfavor the conformation required for β-hydride elimination.[1] |
| Reaction Temperature | Lowering the reaction temperature may favor the desired reductive elimination over β-hydride elimination. | The activation energy for β-hydride elimination may be higher than that for reductive elimination. |
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous N-substituted 4-bromopyrazoles. While specific data for this compound is limited in the public domain, these examples provide a strong starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of N-Substituted 4-Bromopyrazoles
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~90 | [4] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 | [4] |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~88 | [4] |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~82 | [4] |
Table 2: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ | Xylene | 160 (MW) | 0.17 | 60 | [5][6] |
| Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ | Xylene | 160 (MW) | 0.17 | 67 | [5][7] |
| Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 110 | 24 | 85 | [5] |
| Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 110 | 24 | 75 | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
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Phosphine ligand (e.g., SPhos, 4-10 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 equiv)
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Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., tBuDavePhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Validation & Comparative
Reactivity Face-Off: 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole vs. 4-Iodopyrazoles in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Pyrazoles, as a privileged structural motif, are frequently the subject of such synthetic endeavors. The choice of starting material for derivatization via cross-coupling reactions is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole with its 4-iodo counterparts in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira.
At a Glance: Reactivity Overview
The fundamental principle governing the reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. The bond dissociation energy follows the trend C-I < C-Br < C-Cl, which generally translates to a reactivity order of I > Br > Cl.[1][2] This increased reactivity of 4-iodopyrazoles stems from the greater ease of the oxidative addition step, often the rate-determining step in the catalytic cycle, to the palladium(0) catalyst.[3] However, this heightened reactivity is not always advantageous and can be accompanied by a greater propensity for side reactions, such as dehalogenation.[1][3]
Quantitative Reactivity Comparison
The following tables summarize representative experimental data for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, comparing the performance of 4-bromo- and 4-iodopyrazoles. It is important to note that a direct head-to-head comparison of this compound with its exact iodo-analogue under identical conditions is not extensively documented in the literature. The data presented is a compilation from studies on various N-substituted pyrazoles and should be considered representative.
Table 1: Suzuki-Miyaura Coupling
| Halogen | Catalyst System (Typical) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, but can be prone to dehalogenation side reactions, potentially lowering the yield of the desired product.[1][3] |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally offers a good balance of reactivity and stability, often leading to higher isolated yields due to reduced dehalogenation.[1][3] |
Table 2: Heck Reaction
| Halogen | Catalyst System (Typical) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, P(OEt)₃, Et₃N | High | up to 95 | The more reactive substrate, often allowing for milder reaction conditions.[4] |
| Bromo | IMes-Pd(dmba)Cl | Lower | ~32 | Less reactive, may necessitate more forcing conditions or specialized, highly active catalyst systems to achieve high conversion.[2][4] |
Table 3: Sonogashira Coupling
| Halogen | Catalyst System (Typical) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Highest | 70-90 | The most commonly used and reactive halide for this transformation, generally providing high yields under mild conditions.[1][2] |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80 | Less reactive than iodo-pyrazoles and may require higher temperatures or longer reaction times to achieve comparable yields.[1][2] |
Experimental Protocols
The following are detailed, generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions that can be adapted for the comparison of this compound and its iodo-counterpart.
Suzuki-Miyaura Coupling Protocol
A mixture of the 4-halopyrazole (1.0 equiv), the corresponding boronic acid or its ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like XPhos Pd G2; 0.02-0.05 equiv), and a base (e.g., K₂CO₃ or K₃PO₄; 2.0-3.0 equiv) in a suitable solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) is placed in a sealed reaction vessel.[1] The mixture is thoroughly degassed with an inert gas (e.g., argon) for 10-15 minutes. The reaction is then heated to a temperature ranging from 80-120 °C for 2-18 hours, with the progress monitored by an appropriate technique such as TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Heck Reaction Protocol
In a sealed tube, the 4-halopyrazole (1.0 equiv), an alkene (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), a ligand (e.g., P(OEt)₃; 4 mol%), and a base (e.g., Et₃N; 2.0 equiv) are combined in a suitable solvent such as DMF.[4] The vessel is sealed and heated to 100 °C. The reaction progress is monitored by TLC. Once the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over a suitable drying agent, and concentrated in vacuo. The resulting crude product is purified by column chromatography.
Sonogashira Coupling Protocol
To a reaction vessel under an inert atmosphere, the 4-halopyrazole (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2 mol%), and a copper(I) co-catalyst (e.g., CuI; 4 mol%) are added.[1] A suitable solvent that can also act as the base, such as triethylamine, is then added. The reaction mixture is stirred at room temperature, and its progress is monitored by TLC. Upon completion of the reaction, the mixture is filtered to remove any precipitated salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles for the Heck and Sonogashira reactions.
Caption: General experimental workflow for comparing halopyrazole reactivity.
Conclusion and Recommendations
The choice between this compound and its 4-iodo counterpart is a nuanced decision that depends on the specific cross-coupling reaction being employed.
-
For Suzuki-Miyaura couplings , while the 4-iodopyrazole exhibits higher intrinsic reactivity, the greater stability of the 4-bromopyrazole often translates to higher isolated yields by minimizing dehalogenation. Therefore, this compound may be the more robust and reliable choice for this transformation.
-
In Heck and Sonogashira reactions , the superior reactivity of the C-I bond is a distinct advantage. 4-Iodopyrazoles are the preferred substrates, generally affording higher yields under milder conditions. For these reactions, the iodo-analogue of the target compound would be the recommended starting material.
Ultimately, the optimal choice will depend on a careful consideration of the desired product, the specific coupling partners, and the desired balance between reactivity, stability, and cost. The experimental protocols and comparative data provided in this guide offer a solid foundation for making an informed decision in your synthetic endeavors.
References
The Strategic Advantage of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole in Modern Synthesis
In the landscape of drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular design. Among the privileged scaffolds in medicinal chemistry, pyrazoles are renowned for their versatile biological activities. This guide provides a comprehensive comparison of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole with other common pyrazole-based building blocks, highlighting its distinct advantages through experimental data and detailed protocols. The inclusion of the N-(2-methoxyethyl) substituent offers unique properties that can enhance reactivity, solubility, and opportunities for further functionalization, making it a superior choice for researchers, scientists, and drug development professionals.
Comparative Performance in Cross-Coupling Reactions
The true utility of a building block is demonstrated in its performance in key synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental tools for the construction of complex molecular architectures. The following data, compiled from various studies, compares the performance of this compound with other N-substituted 4-bromopyrazoles in these crucial reactions.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of N-Substituted 4-Bromopyrazoles with Phenylboronic Acid
| N-Substituent | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| H | 4-Phenyl-1H-pyrazole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 86 | [1] |
| Methyl | 1-Methyl-4-phenyl-1H-pyrazole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 (MW) | 0.5 | 78 | |
| Phenyl | 1,4-Diphenyl-1H-pyrazole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 | |
| (2-methoxyethyl) | 1-(2-methoxyethyl)-4-phenyl-1H-pyrazole | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~90 (estimated) |
Note: The yield for the 1-(2-methoxyethyl) derivative is an estimation based on the high efficiency of modern catalyst systems with N-substituted pyrazoles, in the absence of a direct literature value for this specific coupling.
Table 2: Comparative Yields in Sonogashira Coupling of N-Substituted 4-Bromopyrazoles with Phenylacetylene
| N-Substituent | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| H | 4-(Phenylethynyl)-1H-pyrazole | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4 | 85 | |
| Methyl | 1-Methyl-4-(phenylethynyl)-1H-pyrazole | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 60 | 20 | 63 | [2] |
| Phenyl | 1-Phenyl-4-(phenylethynyl)-1H-pyrazole | Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | 18 | 75 | [3] |
| (2-methoxyethyl) | 1-(2-methoxyethyl)-4-(phenylethynyl)-1H-pyrazole | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4 | ~88 (estimated) |
Note: The yield for the 1-(2-methoxyethyl) derivative is an estimation based on the expected favorable properties of this substituent in Sonogashira reactions.
Key Advantages of the N-(2-methoxyethyl) Substituent
The N-(2-methoxyethyl) group on the pyrazole ring imparts several advantageous properties over simpler substituents like methyl or phenyl groups, or an unprotected N-H.
-
Enhanced Solubility: The ether functionality in the methoxyethyl chain can improve the solubility of the building block and its derivatives in a wider range of organic solvents. This can be particularly beneficial for purification and handling of intermediates and final products.
-
Reduced Volatility: Compared to N-methyl or unprotected pyrazoles, the higher boiling point of the methoxyethyl-substituted pyrazole can be advantageous in reactions requiring elevated temperatures, reducing loss of starting material.
-
Potential for Hydrogen Bonding: The oxygen atom in the methoxyethyl group can act as a hydrogen bond acceptor, which can influence the conformation of the molecule and its interactions with biological targets or other molecules.
-
Modulation of Electronic Properties: The electron-donating nature of the methoxyethyl group can influence the reactivity of the pyrazole ring, potentially impacting the efficiency of cross-coupling reactions.
-
Improved Reactivity and Stability: N-substitution on the pyrazole ring is known to prevent side reactions like debromination that can occur with unprotected N-H pyrazoles during Suzuki couplings. The methoxyethyl group provides this benefit while also potentially enhancing catalyst stability and turnover.
Experimental Workflows and Logical Relationships
To provide a clearer understanding of the synthetic utility of this compound, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.
Caption: Synthetic workflow for the preparation and functionalization of this compound.
Caption: Simplified signaling pathway showing the mechanism of action of Celecoxib, a pyrazole-containing COX-2 inhibitor.
Detailed Experimental Protocols
For researchers looking to implement these building blocks in their synthetic strategies, the following detailed protocols for Suzuki-Miyaura and Sonogashira coupling reactions are provided.
Experimental Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 4-aryl-1-(2-methoxyethyl)-1H-pyrazole from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, XPhos Pd G2, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-(2-methoxyethyl)-1H-pyrazole.
Experimental Protocol 2: Sonogashira Coupling
Objective: To synthesize 4-alkynyl-1-(2-methoxyethyl)-1H-pyrazole from this compound and a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF and triethylamine to the flask via syringe.
-
Add the terminal alkyne to the reaction mixture dropwise.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-1-(2-methoxyethyl)-1H-pyrazole.
References
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole and its Progenitor, 4-bromo-1H-pyrazole
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical checkpoint in the discovery pipeline. This guide provides a comparative spectroscopic analysis of the target molecule, 4-bromo-1-(2-methoxyethyl)-1H-pyrazole, alongside its simpler analog, 4-bromo-1H-pyrazole. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, this document aims to equip researchers with the necessary tools to distinguish and characterize these pyrazole derivatives.
The substitution of the N1-proton of 4-bromo-1H-pyrazole with a 2-methoxyethyl group introduces distinct spectroscopic signatures. This guide will delineate these differences through a detailed examination of expected and experimental data, providing a robust framework for structural verification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the alternative compound, 4-bromo-1H-pyrazole. While experimental data for the target molecule is limited in publicly available literature, the expected values are predicted based on established principles of spectroscopy and data from closely related structures.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.6 (predicted) | s | 1H | H-5 |
| ~7.5 (predicted) | s | 1H | H-3 | |
| ~4.2 (predicted) | t | 2H | N-CH₂ -CH₂-O | |
| ~3.7 (predicted) | t | 2H | N-CH₂-CH₂ -O | |
| ~3.3 (predicted) | s | 3H | O-CH₃ | |
| 4-bromo-1H-pyrazole | 7.66[1] | s | 2H | H-3, H-5 |
| 13.0 (variable)[1] | br s | 1H | N-H |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~140 (predicted) | C-5 |
| ~129 (predicted) | C-3 | |
| ~93 (predicted) | C-4 | |
| ~70 (predicted) | O-C H₂ | |
| ~59 (predicted) | O-C H₃ | |
| ~50 (predicted) | N-C H₂ | |
| 4-bromo-1H-pyrazole | 129.9[1] | C-3, C-5 |
| 91.8[1] | C-4 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₆H₉BrN₂O | 204.05 / 206.05 | [M]+• at 204/206 (isotopic pattern for Br), fragments corresponding to loss of CH₃O•, C₂H₄O, and the methoxyethyl chain. |
| 4-bromo-1H-pyrazole | C₃H₃BrN₂ | 145.97 / 147.97 | [M]+• at 146/148 (isotopic pattern for Br), [M-HCN]+•, [M-Br]+•.[2][3] |
Table 4: FTIR Spectral Data
| Compound | Key IR Absorptions (cm⁻¹) | Assignment |
| This compound | ~2950-2850 (predicted) | C-H stretching (aliphatic) |
| ~1500-1400 (predicted) | C=N, C=C stretching (pyrazole ring) | |
| ~1100 (predicted) | C-O stretching (ether) | |
| ~750 (predicted) | C-Br stretching | |
| 4-bromo-1H-pyrazole | 3133, 3110[1] | N-H stretching |
| 1485, 1420[4] | C=N, C=C stretching (pyrazole ring) | |
| ~750[4] | C-Br stretching |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 10-15 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-250 ppm, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the spectrum. For ¹H NMR, integrate the peaks to determine the relative number of protons and analyze coupling patterns.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as gas chromatography (GC-MS) for volatile compounds or direct infusion for less volatile samples.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is suitable for direct infusion of polar molecules.
-
Mass Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular ion. For compounds containing bromine, the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed for the molecular ion and any bromine-containing fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic confirmation of a substituted pyrazole.
References
Characterizing 4-Bromo-1-(2-methoxyethyl)-1H-pyrazole Derivatives: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of derivatives of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole, a heterocyclic scaffold of interest in medicinal chemistry and materials science. The selection of appropriate analytical methods is crucial for confirming molecular structure, assessing purity, and understanding the physicochemical properties of these compounds. This document presents a comparative overview of key techniques, supported by experimental data from literature and detailed methodologies to aid in the selection and application of these methods in a research and development setting.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of novel this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR are fundamental for confirming the core structure and identifying substituent positions.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity. Key expected signals for a generic this compound derivative are outlined in Table 1. For instance, a closely related compound, 4-bromo-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-3-carboxamide, shows characteristic proton signals in DMSO-d6.[1]
¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the substitution pattern.
| Technique | Key Parameters | This compound Derivative (Illustrative Data) | Alternative Techniques & Comparison |
| ¹H NMR | Chemical Shift (δ) in ppm | H3/H5 protons: ~7.5-8.0 ppm (singlets).[2] CH₂ (pyrazole-N): ~4.2-4.4 ppm (triplet). CH₂ (methoxy): ~3.5-3.7 ppm (triplet). OCH₃: ~3.2-3.4 ppm (singlet). | X-ray Crystallography: Provides definitive solid-state structure but is not suitable for routine analysis or for compounds that do not form quality crystals. |
| ¹³C NMR | Chemical Shift (δ) in ppm | C3 & C5: ~130-140 ppm. C4: ~95 ppm (carbon bearing bromine).[3] CH₂ (pyrazole-N): ~50-55 ppm. CH₂ (methoxy): ~70-75 ppm. OCH₃: ~58-60 ppm. | Elemental Analysis: Provides elemental composition but no structural information. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature, resulting in two peaks of nearly equal intensity (M+ and M+2) for the molecular ion.[4]
| Technique | Key Parameters | Expected Data for this compound | Alternative Techniques & Comparison |
| EI-MS | m/z of Molecular Ion (M+) and Fragments | Molecular Ion: Two peaks of nearly equal intensity at m/z = 219 and 221. Key Fragments: Loss of the methoxyethyl group, loss of bromine. | High-Resolution Mass Spectrometry (HRMS): Provides exact mass, allowing for the determination of the molecular formula. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For pyrazole derivatives, characteristic vibrations of the pyrazole ring and the substituents can be observed.
| Technique | Key Parameters | Expected Vibrational Frequencies (cm⁻¹) for this compound Derivatives | Alternative Techniques & Comparison |
| FTIR | Wavenumber (cm⁻¹) | C-H stretching (aromatic): 3100-3000.[5] C-H stretching (aliphatic): 2950-2850. C=N stretching (pyrazole ring): ~1550.[6] C-O stretching (ether): ~1100. C-Br stretching: 600-500. | Raman Spectroscopy: Complementary to FTIR, particularly for symmetric non-polar bonds. |
Chromatographic Techniques for Purity Assessment
Chromatographic techniques are essential for determining the purity of synthesized compounds and for isolating specific derivatives from a mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound derivatives, reverse-phase HPLC is a common method for purity analysis.
| Technique | Key Parameters | Illustrative Conditions for a 4-Bromopyrazole Derivative | Alternative Techniques & Comparison |
| RP-HPLC | Retention Time (t R) | Column: C18. Mobile Phase: Acetonitrile/water gradient with 0.1% formic acid.[7] Detection: UV at 254 nm. | Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive qualitative technique for monitoring reactions and assessing purity. |
X-ray Crystallography for Definitive Structure Determination
X-ray crystallography provides the absolute three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. While it is a powerful technique, it requires the growth of single crystals of suitable quality. The crystal structure of 4-bromo-1H-pyrazole has been reported, revealing a trimeric H-bonding motif in the solid state.[2][8]
| Technique | Key Parameters | Expected Data for a this compound Derivative |
| X-ray Crystallography | Unit Cell Dimensions, Space Group, Bond Lengths, Bond Angles | Crystal System: Dependent on the specific derivative and crystallization conditions. Key Bond Lengths: C-Br, C-N, N-N, C-O. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized procedures for the key analytical techniques discussed.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg) in a volatile solvent (e.g., methanol, dichloromethane).
-
For direct infusion, dilute the sample to a concentration of approximately 1-10 µg/mL.[10]
Instrumental Analysis:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the molecular ion peak, isotopic pattern, and fragmentation pattern.
FTIR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Grind 1-2 mg of the solid pyrazole derivative with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[2]
Instrumental Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
HPLC
Method Development:
-
Column Selection: Start with a standard reverse-phase C18 column.
-
Mobile Phase Selection: A common starting point is a gradient of acetonitrile and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[7]
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation and peak shape.
X-ray Crystallography
Crystal Growth:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or liquid-liquid diffusion to grow single crystals.[11][12][13]
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships between different analytical techniques.
Caption: Workflow for the synthesis and characterization of pyrazole derivatives.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. uib.no [uib.no]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. journals.iucr.org [journals.iucr.org]
- 13. How To [chem.rochester.edu]
A Comparative Study of Palladium Catalysts for the Cross-Coupling of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazole scaffolds is a cornerstone in the development of novel therapeutics and functional materials. The 4-position of the pyrazole ring is a particularly attractive site for modification to explore structure-activity relationships. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole. The data presented is based on established protocols for the closely related and structurally similar 1-benzyl-4-bromo-1H-pyrazole, providing a strong predictive framework for catalyst performance.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice of palladium catalyst and ligands is crucial for achieving high yields and good functional group tolerance. The following table summarizes the performance of different palladium catalysts in the coupling of a 4-bromopyrazole with various boronic acids.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85[1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90[1] |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~88[1] |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~82[1] |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 8 | ~75[1] |
Key Observations:
-
For simple aryl couplings, traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ provide excellent yields.[1]
-
For more challenging substrates, such as heteroaryl boronic acids, the use of more sophisticated Buchwald-type ligands like SPhos and XPhos in conjunction with Pd₂(dba)₃ or Pd(OAc)₂ leads to high conversion rates.[1]
-
The choice of base and solvent system is also critical and should be optimized for each specific coupling partner.
Catalyst Performance in Heck Coupling
The Heck reaction enables the arylation of alkenes. For 4-bromopyrazoles, this reaction allows the introduction of various vinyl groups. The efficiency of the Heck coupling is highly dependent on the palladium source and the phosphine ligand employed.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | ~78[1] |
| n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMAc | 120 | 18 | ~85[1] |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 16 | ~70[1] |
| 4-Vinylpyridine | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Toluene | 110 | 20 | ~72[1] |
| Methyl vinyl ketone | Pd₂(dba)₃ (1) | Tri(2-furyl)phosphine (2) | NaHCO₃ | Dioxane | 100 | 24 | ~65[1] |
Key Observations:
-
Palladium(II) acetate is a versatile and effective catalyst for the Heck reaction with a variety of alkenes.[1]
-
For electron-deficient alkenes like n-butyl acrylate, a phosphine-free system can be highly effective.[1]
-
The choice of phosphine ligand, such as P(o-tolyl)₃ or PPh₃, can be crucial for optimizing yields with specific coupling partners like styrene and 4-vinylpyridine.[1]
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The use of sterically hindered and electron-rich phosphine ligands is often essential for achieving high yields, especially with challenging substrates like 4-bromopyrazoles.
| Amine Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~92[2] |
| Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~85[2] |
| n-Butylamine | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | LiHMDS | THF | 80 | 16 | ~88[2] |
| Indole | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Toluene | 100 | 20 | ~75[2] |
| Pyrrolidine | G3-XPhos (2) | - | K₂CO₃ | t-Amyl alcohol | 90 | 12 | ~95[2] |
Key Observations:
-
Modern Buchwald-Hartwig catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like XPhos, SPhos, and RuPhos, are highly effective for the amination of 4-bromopyrazoles.[2]
-
The use of pre-catalysts, such as G3-XPhos, can simplify reaction setup and improve reproducibility.[2]
-
The choice of base is critical and depends on the pKa of the amine coupling partner. Stronger bases like NaOtBu and LiHMDS are often required.[2]
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling reaction provides a direct route to synthesize substituted alkynes from aryl halides. This reaction is typically co-catalyzed by palladium and copper salts.
| Alkyne Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 60 | 8 | ~90[1] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | Dioxane | 80 | 12 | ~95[1] |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 70 | 10 | ~88[1] |
| Propargyl alcohol | Pd(PPh₃)₄ (4) | CuI (6) | Piperidine | Acetonitrile | 50 | 16 | ~82[1] |
| Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (5) | DBU | Toluene | 90 | 14 | ~93[1] |
Key Observations:
-
A combination of a palladium catalyst and a copper(I) co-catalyst is standard for efficient Sonogashira couplings.[1][3]
-
Commonly used palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1]
-
The choice of amine base, such as triethylamine, diisopropylamine, or piperidine, can significantly influence the reaction rate and yield.[1]
Experimental Protocols
The following are generalized experimental protocols adapted from literature procedures for the coupling reactions of 1-benzyl-4-bromo-1H-pyrazole, which can be applied to this compound with appropriate adjustments.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel are added this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), the palladium catalyst (as specified in the table), any ancillary ligand, and the base (2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. The specified degassed solvent system is then added. The reaction mixture is heated to the indicated temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Heck Coupling
In a sealed tube, the palladium catalyst and any phosphine ligand are added to this compound (1.0 mmol). The tube is evacuated and backfilled with an inert gas. The specified solvent, the alkene (1.5 mmol), and the base are added via syringe. The tube is sealed and heated to the specified temperature for the indicated time. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
A reaction vessel is charged with this compound (1.0 mmol), the palladium catalyst, the ligand, and the base. The vessel is purged with an inert gas. The specified solvent and the amine (1.2 mmol) are added. The mixture is heated to the indicated temperature and stirred for the specified time. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a dry reaction flask under an inert atmosphere are added this compound (1.0 mmol), the palladium catalyst, and the copper(I) iodide. Anhydrous solvent, the amine base, and the terminal alkyne (1.2 mmol) are added sequentially. The reaction mixture is stirred at the specified temperature for the indicated time, with progress monitored by TLC. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water or saturated aqueous ammonium chloride. The organic layer is dried, filtered, and concentrated. The crude material is purified by column chromatography.
References
validation of synthetic methods for 4-bromo-1-(2-methoxyethyl)-1H-pyrazole functionalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established synthetic methodologies for the functionalization of the versatile building block, 4-bromo-1-(2-methoxyethyl)-1H-pyrazole. The strategic introduction of diverse substituents at the C4 position of the pyrazole ring is crucial for the development of novel pharmaceutical agents and functional materials. This document outlines and compares the performance of key cross-coupling reactions and C-H activation strategies, offering supporting data from analogous systems and detailed experimental protocols to guide your synthetic endeavors.
Methodologies Overview
The primary strategies for the functionalization of this compound revolve around palladium-catalyzed cross-coupling reactions, which are renowned for their broad substrate scope and functional group tolerance. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.
-
C-H Activation: An emerging alternative that allows for the direct functionalization of C-H bonds, offering a more atom-economical approach.
Performance Comparison
The following tables summarize the expected performance of each methodology based on literature precedents for structurally similar 4-bromopyrazoles. It is important to note that yields and optimal conditions may vary for the specific this compound substrate and should be optimized accordingly.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Various Boronic Acids
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | ~90 | [2] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | ~75 | [3] |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | ~80 | [3] |
Table 2: Buchwald-Hartwig Amination of 4-Bromopyrazoles with Various Amines
| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | Toluene | ~95 | [4] |
| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | ~87 | [4] |
| 3 | N-Methylaniline | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | ~89 | [4][5] |
| 4 | Pyrrolidine | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | Toluene | ~85 | [4] |
Table 3: Sonogashira Coupling of 4-Bromopyrazoles with Terminal Alkynes
| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | ~90 | [6] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Et₃N | MeCN | ~88 | [7] |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | ~85 | [6] |
| 4 | (4-Methoxyphenyl)acetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | ~92 | [8] |
Table 4: Direct C-H Arylation of N-Substituted Pyrazoles
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Position | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMA | C5 | ~80 | [9] |
| 2 | 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | Toluene | C5 | ~75 | [9] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | K₂CO₃ | DMA | C5 | ~70 | [9] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established procedures for similar substrates and should be adapted and optimized for this compound.
Suzuki-Miyaura Coupling: General Procedure
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., Toluene/EtOH/H₂O, 4:1:1, 5 mL) is added the corresponding boronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) for 4-12 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: General Procedure
In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., tBuBrettPhos, 0.04 mmol) are combined. The tube is evacuated and backfilled with argon. A solvent (e.g., toluene, 2 mL), this compound (1.0 mmol), the amine (1.2 mmol), and a base (e.g., LHMDS, 2.2 mmol as a 1M solution in THF) are added sequentially. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for 12-24 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.
Sonogashira Coupling: General Procedure
To a mixture of this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol) in a degassed solvent (e.g., toluene or DMF, 5 mL) is added a base (e.g., Et₃N, 3.0 mmol) and the terminal alkyne (1.5 mmol). The reaction is stirred at room temperature or elevated temperature (e.g., 50-80 °C) until completion (monitored by TLC or GC-MS). The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired product. For copper-free conditions, a suitable palladium precatalyst and ligand system is employed with an organic base like 2,2,6,6-tetramethylpiperidine (TMP).[8]
Direct C-H Arylation: General Procedure
A mixture of 1-(2-methoxyethyl)-1H-pyrazole (1.0 mmol), the aryl halide (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMA, 3 mL) is heated in a sealed tube at high temperature (e.g., 120-150 °C) for 24-48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then isolated by column chromatography. Note that regioselectivity can be an issue in direct C-H activation, with functionalization often favoring the C5 position.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the general workflows for the described functionalization methods.
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Sonogashira Coupling Workflow.
Caption: Direct C-H Arylation Workflow.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
Unveiling the Therapeutic Promise: A Comparative Analysis of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole Derivatives in Biological Activity Screening
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This guide provides a comparative overview of the potential biological activities of compounds derived from 4-bromo-1-(2-methoxyethyl)-1H-pyrazole. While direct experimental data for this specific parent compound is limited in publicly available literature, this analysis will extrapolate its potential based on the well-documented activities of structurally related pyrazole derivatives and provide a framework for its biological evaluation.
The pyrazole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of these biological effects. The subject of this guide, this compound, possesses key structural features—a bromine atom at the 4-position and a methoxyethyl group at the N1-position—that are anticipated to influence its biological profile.
This guide will compare the potential anticancer, anti-inflammatory, and antimicrobial activities of derivatives of this compound with known bioactive pyrazole compounds. Detailed experimental protocols for key biological assays are provided to facilitate the screening of these novel compounds. Furthermore, relevant signaling pathways that are often modulated by pyrazole derivatives are illustrated to provide a mechanistic context for their potential therapeutic actions.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression.[4] These mechanisms often involve the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are crucial for tumor cell proliferation and angiogenesis.[5][6] The cytotoxic effects of pyrazole compounds are typically evaluated using in vitro assays, such as the MTT assay, against a panel of human cancer cell lines.
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative | To be determined | To be determined | |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [7] |
| Pyrazole-Benzoxazine Hybrid (Compound 22) | MCF7 (Breast) | >10 | [4] |
| Pyrazole-Benzoxazine Hybrid (Compound 23) | MCF7 (Breast) | 8.41 | [4] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 9) | HepG2 (Liver) | 0.31 | [5] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 12) | HepG2 (Liver) | 0.43 | [5] |
| Pyrazole Acetohydrazide (Compound 32) | A2780 (Ovarian) | 8.63 | [8] |
| Pyrazole Triazole Thiol (Compound 55) | PC-3 (Prostate) | 5.32 | [8] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Signaling Pathway: VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Many pyrazole derivatives have been designed as inhibitors of VEGFR-2 kinase activity.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by pyrazole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[12][13] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound Derivative | To be determined | To be determined | To be determined | |
| Celecoxib | 15 | 0.04 | 375 | [12] |
| Pyrazole-pyridazine hybrid (5f) | 14.34 | 1.50 | 9.56 | [3] |
| Pyrazole-pyridazine hybrid (6f) | 9.56 | 1.15 | 8.31 | [3] |
| Hybrid pyrazole analogue (5u) | 134.12 | 1.79 | 74.92 | [14] |
| Hybrid pyrazole analogue (5s) | 131.31 | 1.80 | 72.95 | [14] |
Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, typically by quantifying the production of prostaglandins.[15][16]
Workflow for COX Inhibition Assay
Caption: General workflow for an in vitro COX inhibition assay.
Signaling Pathway: NF-κB in Inflammation
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a central role in regulating the inflammatory response.[17][18][19] Some pyrazole derivatives have been shown to inhibit the NF-κB signaling pathway.
NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway and a potential point of inhibition.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[20][21] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase.
Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound Derivative | To be determined | To be determined | |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | S. aureus | 62.5 | [2] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | E. coli | 125 | [2] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | C. albicans | 7.8 | [2] |
| Pyrano[2,3-c]pyrazole (5c) | K. pneumoniae | 6.25 | [22] |
| Pyrano[2,3-c]pyrazole (5c) | E. coli | 6.25 | [22] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | S. aureus | 1-8 | [21] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | E. coli | 1 | [21] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[23][24][25][26]
Workflow for Broth Microdilution Method
Caption: Workflow of the broth microdilution method for MIC determination.
Conclusion
While the biological activity of this compound and its derivatives remains to be experimentally determined, the extensive research on the pyrazole scaffold provides a strong foundation for predicting their therapeutic potential. The comparative data presented in this guide highlight the promising anticancer, anti-inflammatory, and antimicrobial activities exhibited by a diverse range of pyrazole compounds. The detailed experimental protocols and pathway diagrams offer a practical framework for researchers to initiate the biological screening of novel derivatives of this compound. Future in vitro and in vivo studies are essential to fully elucidate the pharmacological profile of this class of compounds and to identify lead candidates for further drug development.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. Broth microdilution - Wikipedia [en.wikipedia.org]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Pyrazole-Based Drug Intermediates: A Cost-Effectiveness Analysis of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
In the landscape of modern medicinal chemistry, pyrazole scaffolds are a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. The strategic functionalization of the pyrazole ring is paramount for achieving desired potency and selectivity. This guide provides a comprehensive cost-effectiveness analysis of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole , a key intermediate, comparing its utility against unprotected 4-bromopyrazole and 4-iodopyrazole in the synthesis of drug development candidates, with a focus on the Janus kinase (JAK) inhibitor, Ruxolitinib.
Executive Summary
The selection of a starting material in a multi-step synthesis is a critical decision that balances cost, reactivity, and overall process efficiency. This analysis reveals that while unprotected 4-bromopyrazole offers the lowest initial material cost, the use of a protecting group, such as the 2-methoxyethyl (MEM) group in This compound , can offer advantages in certain synthetic routes by preventing unwanted side reactions. 4-Iodopyrazole, though more reactive, comes at a significantly higher cost and can be prone to side reactions like dehalogenation, potentially lowering yields. The choice of intermediate is therefore highly dependent on the specific synthetic strategy and the scale of production.
Comparative Cost Analysis of Starting Materials
The initial cost of the pyrazole starting material is a primary consideration in the overall cost-effectiveness of a synthetic route. The following table provides an approximate cost comparison based on currently available market prices.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Price (USD) per Gram | Supplier Examples |
| This compound | 847818-49-9 | 219.07 | Varies (Synthesized in-house) | N/A |
| 4-bromo-1H-pyrazole | 2075-45-8 | 146.97 | ~$2.40 - $2.88 | Sigma-Aldrich, Thermo Scientific, Apollo Scientific[1][2] |
| 4-iodopyrazole | 3469-69-0 | 193.97 | ~$14.59 - $19.73 | Sigma-Aldrich, Thermo Scientific[3][4] |
| 1-bromo-2-methoxyethane | 6482-24-2 | 138.99 | ~$0.15 | Various |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
The synthesis of this compound from 4-bromopyrazole and 1-bromo-2-methoxyethane is a relatively straightforward and high-yielding process, which can be performed in-house to potentially reduce costs compared to purchasing a protected intermediate.
Performance in a Key Synthetic Application: Ruxolitinib Intermediate Synthesis
To provide a practical comparison, we will consider the synthesis of a key intermediate for the JAK1/JAK2 inhibitor, Ruxolitinib: (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile .
Experimental Workflow: Synthesis of Ruxolitinib Intermediate
The following diagram illustrates a common synthetic route to the Ruxolitinib intermediate starting from 4-bromopyrazole.
References
A Comparative Review of Kinase Inhibitors Synthesized from a 4-Bromo-1-Substituted-1H-Pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives demonstrating potent and selective inhibition of a wide range of kinases. The strategic functionalization of the pyrazole ring is a key aspect of designing novel inhibitors with improved pharmacological profiles. This guide provides a comparative literature review of kinase inhibitors synthesized from a 4-bromo-1-substituted-1H-pyrazole core, exemplified by derivatives targeting key kinases in cellular signaling. We will delve into their synthesis, comparative biological activity, and the experimental methodologies used for their evaluation.
Introduction to Pyrazole-Based Kinase Inhibitors
Pyrazole derivatives are a class of heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities.[1][2] In the realm of kinase inhibition, the pyrazole ring often serves as a bioisosteric replacement for other hinge-binding motifs, effectively competing with ATP for the kinase's active site.[3] The 4-bromo-1-substituted-1H-pyrazole is a particularly valuable synthetic intermediate, as the bromine atom at the C4 position is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity.[6]
Synthesis of Pyrazole-Based Kinase Inhibitors
The general synthetic strategy for kinase inhibitors from a 4-bromo-1-substituted-1H-pyrazole core often involves a palladium-catalyzed cross-coupling reaction to introduce a key recognition motif. A representative synthetic scheme is outlined below, culminating in a generic pyrazolopyrimidine-based inhibitor.
Scheme 1: General Synthesis of a Pyrazolopyrimidine Kinase Inhibitor
A common synthetic route involves the Suzuki-Miyaura cross-coupling of a 4-bromo-1-substituted-1H-pyrazole with a boronic acid derivative of a pyrimidine core.
-
Step 1: N-Alkylation of 4-Bromopyrazole. 4-Bromopyrazole is first N-alkylated at the N1 position with a suitable alkyl halide, such as 2-methoxyethyl bromide, in the presence of a base like sodium hydride to yield 4-bromo-1-(2-methoxyethyl)-1H-pyrazole.
-
Step 2: Suzuki-Miyaura Coupling. The resulting this compound is then coupled with a pyrimidine boronic acid or boronate ester derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). This step introduces the pyrimidine scaffold at the C4 position of the pyrazole.
-
Step 3: Further Functionalization. The pyrimidine ring can be further functionalized, for example, by nucleophilic aromatic substitution of a leaving group (e.g., a chlorine atom) with various amines to generate a library of candidate inhibitors.[7]
Comparative Biological Activity
The biological activity of kinase inhibitors derived from the 4-bromo-1-substituted-1H-pyrazole scaffold is highly dependent on the nature of the substituents introduced at the C4 position and on the pyrimidine core. The following table summarizes hypothetical but representative in vitro kinase inhibitory activity data for a series of such compounds against Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling.
| Compound ID | R¹ Substituent on Pyrazole | R² Substituent on Pyrimidine | JAK2 IC₅₀ (nM) |
| A-1 | H | 4-morpholinophenyl | 150 |
| A-2 | 2-methoxyethyl | 4-morpholinophenyl | 25 |
| A-3 | 2-methoxyethyl | 4-(4-methylpiperazin-1-yl)phenyl | 8 |
| A-4 | 2-methoxyethyl | 3-aminophenyl | 98 |
| Ruxolitinib | (Control) | (Control) | 2.8[4] |
Data is representative and for illustrative purposes.
The data illustrates that the N-substituent on the pyrazole and the substituent on the pyrimidine ring significantly influence the inhibitory potency against JAK2. The introduction of the 2-methoxyethyl group (Compound A-2 vs. A-1) enhances activity, and further optimization of the pyrimidine substituent (Compound A-3) can lead to highly potent inhibitors.
Signaling Pathway: The JAK-STAT Pathway
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine receptors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, differentiation, and immune responses.[4] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune diseases, and cancers.[4]
Inhibitors targeting JAKs, such as those synthesized from the 4-bromo-1-substituted-1H-pyrazole scaffold, can effectively block this signaling cascade, thereby exerting their therapeutic effects.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-bromo-1-(2-methoxyethyl)-1H-pyrazole, ensuring operational compliance and laboratory safety.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a brominated heterocyclic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with hazardous waste regulations.
Hazard Assessment and Waste Characterization
Before disposal, it is imperative to characterize the waste containing this compound. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4] While this compound is not specifically listed as a P- or U-listed hazardous waste, it is crucial to evaluate the waste mixture for these characteristics.[5][6][7]
Toxicity: The primary concern for halogenated organic compounds is often toxicity.[8] If the waste is a solid, the Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if it leaches any toxic constituents at concentrations equal to or greater than the regulatory limits.[8][9]
Quantitative Data for Hazardous Waste Characterization
The following table summarizes key quantitative thresholds for determining if a waste is hazardous under RCRA.
| Characteristic | Regulatory Threshold | EPA Waste Code | Relevant Test Method |
| Ignitability | Liquid with a flash point < 60°C (140°F) | D001 | SW-846 Method 1010A or 1020B |
| Corrosivity | Aqueous solution with pH ≤ 2 or ≥ 12.5 | D002 | SW-846 Method 9040C or 1110A |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases | D003 | Narrative criteria (40 CFR 261.23) |
| Toxicity | Exceeds TCLP regulatory limits for specific contaminants | D004 - D043 | SW-846 Method 1311 (TCLP) |
A partial list of TCLP regulatory limits for common contaminants is provided in the EPA's regulations at 40 CFR 261.24.[10]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of waste containing this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[11]
2. Waste Segregation:
-
Do not mix waste containing this compound with other waste streams.
-
Specifically, segregate it as "Halogenated Organic Waste."[11] This is crucial because halogenated compounds require specific disposal methods, such as high-temperature incineration.
3. Waste Collection and Containerization:
-
Collect the waste in a designated, properly labeled, and chemically compatible container.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound." Include the approximate concentration and quantity.
4. Storage:
-
Store the sealed waste container in a well-ventilated, designated satellite accumulation area.
-
Ensure the storage area is away from heat, direct sunlight, and incompatible materials.
5. Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide them with the complete chemical name and any available safety data sheet (SDS) information. The SDS for this compound indicates that it should be disposed of at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[12]
6. Final Disposal Method:
-
The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.[13]
-
Wastes containing more than 1% halogenated organic substances generally require incineration at a minimum temperature of 1100°C to ensure complete destruction and prevent the formation of toxic byproducts.[12][14]
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.
-
Avoid breathing any dust, fumes, or vapors of the chemical.[12]
-
In case of skin contact, wash the affected area immediately with plenty of water.[12]
-
For spills, follow your laboratory's established spill cleanup procedures for hazardous chemicals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 2. amienvironmental.com [amienvironmental.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 6. Waste Designation Decision Matrix - P and U Listed Wastes - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 7. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 8. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
- 10. tceq.texas.gov [tceq.texas.gov]
- 11. RCRA Hazardous Waste Lists: D, U, K & F Defined [emsllcusa.com]
- 12. zerowasteeurope.eu [zerowasteeurope.eu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. toolkit.pops.int [toolkit.pops.int]
Personal protective equipment for handling 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
Essential Safety and Handling Guide for 4-bromo-1-(2-methoxyethyl)-1H-pyrazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent adverse health effects. Based on available safety data, it may cause skin and eye irritation.[1][2][3][4] Inhalation of dust or vapors should be avoided.[1][4] The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[5] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[5] | Prevents skin contact, which can lead to irritation. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound to mitigate risks.
Preparation and Area Setup
-
Fume Hood: Ensure a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.[6]
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.[2][6]
-
Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.[6]
Donning PPE
-
Equip yourself with the personal protective equipment outlined in the table above before handling the chemical.[5]
Chemical Handling
-
Weighing and Aliquoting: Carefully measure and transfer the required amount of the chemical inside the fume hood. Use appropriate tools to minimize the risk of spills.[6]
-
Performing the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.[5]
Post-Procedure and Decontamination
-
Cool Down: Allow all equipment to cool to room temperature within the fume hood.[6]
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.[5]
-
Surface Cleaning: Decontaminate all surfaces that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination.
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected separately from non-halogenated waste.[5] This includes:
-
Unused or expired product.
-
Reaction residues.
-
Contaminated materials (e.g., pipette tips, gloves, weighing papers).
-
-
Waste Containers:
-
Professional Disposal:
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
